N-ethyl-2-(4-ethylphenoxy)acetamide
Descripción
The exact mass of the compound N-ethyl-2-(4-ethylphenoxy)acetamide is 207.125928785 g/mol and the complexity rating of the compound is 186. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-ethyl-2-(4-ethylphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-2-(4-ethylphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
N-ethyl-2-(4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-10-5-7-11(8-6-10)15-9-12(14)13-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOHJCMOXBDSST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N-ethyl-2-(4-ethylphenoxy)acetamide: Pharmacophore Analysis & Potential Biological Applications
This guide provides an in-depth technical analysis of N-ethyl-2-(4-ethylphenoxy)acetamide , a pharmacophore bridging agrochemical and pharmaceutical applications.
Executive Summary
N-ethyl-2-(4-ethylphenoxy)acetamide represents a lipophilic derivative of the phenoxyacetamide scaffold. While less characterized than its chlorinated analogs (e.g., 2,4-D derivatives) or formyl-intermediates used in SERD (Selective Estrogen Receptor Degrader) synthesis, this specific ethyl-substituted congener exhibits a unique physicochemical profile. Its structure combines the auxin-mimetic properties of the phenoxy core with the membrane-penetrating capability of the N-alkyl amide moiety.
This technical guide analyzes its three primary potential biological activities: Herbicidal (Auxinic/VLCFA inhibition) , Antimicrobial (Membrane disruption) , and Analgesic (Ion channel modulation) .
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The molecule consists of a 4-ethylphenol ether-linked to an N-ethylacetamide tail. The dual ethyl substitution (one on the aromatic ring, one on the amide nitrogen) significantly increases lipophilicity compared to the parent phenoxyacetamide, enhancing bioavailability and cuticle/membrane penetration.
| Property | Value (Predicted) | Relevance |
| IUPAC Name | N-ethyl-2-(4-ethylphenoxy)acetamide | Official nomenclature |
| SMILES | CCc1ccc(OCC(=O)NCC)cc1 | Cheminformatics input |
| Molecular Weight | ~221.29 g/mol | Small molecule (Lipinski compliant) |
| LogP (Octanol/Water) | ~2.8 – 3.2 | High membrane permeability; suitable for CNS entry or plant cuticle penetration |
| H-Bond Donors | 1 (Amide NH) | Receptor binding capability |
| H-Bond Acceptors | 2 (Ether O, Amide O) | Interaction with protein residues |
Structural Synthesis & SAR Logic
To evaluate this compound, one must first understand its assembly. The synthesis follows a convergent pathway, allowing for modular variation (Structure-Activity Relationship - SAR).
Synthesis Protocol (Williamson Ether / Amidation)
The most robust synthetic route involves the alkylation of 4-ethylphenol with 2-chloro-N-ethylacetamide.
Reagents:
-
Precursor A: 4-Ethylphenol (CAS: 123-07-9)
-
Precursor B: 2-Chloro-N-ethylacetamide (CAS: 26485-08-3)
-
Base: Potassium Carbonate (
) or Sodium Hydride ( ) -
Solvent: Acetonitrile (
) or DMF
Step-by-Step Methodology:
-
Activation: Dissolve 4-ethylphenol (1.0 eq) in anhydrous acetonitrile. Add
(1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Coupling: Dropwise add 2-chloro-N-ethylacetamide (1.1 eq) dissolved in acetonitrile.
-
Reflux: Heat the mixture to reflux (
) for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). -
Workup: Filter off inorganic salts. Evaporate solvent.[1] Redissolve residue in ethyl acetate and wash with 1M NaOH (to remove unreacted phenol) followed by brine.
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Visualizing the Synthesis & SAR
The following diagram illustrates the synthesis and the divergent biological pathways based on substituent modification.
Figure 1: Synthesis pathway and divergent biological potential of the target scaffold.[2]
Potential Biological Activities[2][3][4][7][8][9][10]
Agrochemical Potential: Herbicidal Activity
Phenoxy derivatives are historically significant herbicides (e.g., 2,4-D). However, the conversion of the carboxylic acid to an N-alkyl amide alters the mode of action.
-
Mechanism: While the phenoxy core suggests auxin mimicry (uncontrolled growth), the amide tail often shifts activity toward the inhibition of Very Long Chain Fatty Acid (VLCFA) synthesis, similar to acetanilide herbicides.
-
Target Species: Broadleaf weeds (dicots) and select grasses.
-
Screening Protocol (Root Growth Inhibition):
-
Seeds: Arabidopsis thaliana or Lolium perenne.
-
Media: Murashige and Skoog (MS) agar plates containing the test compound (0, 1, 10, 50, 100
). -
Incubation: Grow vertically in a growth chamber (16h light/8h dark) for 7 days.
-
Measurement: Quantify primary root length using ImageJ software. Significant reduction (
) compared to DMSO control indicates activity.
-
Microbiological Potential: Antimicrobial/Antifungal
Lipophilic phenoxyacetamides act as non-ionic surfactants or specific enzyme inhibitors.
-
Mechanism: The amphiphilic nature (lipophilic ethyl-phenyl head, polar amide neck, lipophilic ethyl tail) facilitates insertion into bacterial cell membranes, causing depolarization or leakage.
-
Target: Gram-positive bacteria (S. aureus) and Fungi (C. albicans). Gram-negative activity may be limited by the outer membrane unless the ethyl chain provides sufficient permeation.
-
Screening Protocol (MIC Assay):
-
Method: CLSI standard broth microdilution.
-
Inoculum:
CFU/mL of S. aureus (ATCC 29213). -
Dosing: Serial dilutions of N-ethyl-2-(4-ethylphenoxy)acetamide in cation-adjusted Mueller-Hinton broth.
-
Endpoint: Lowest concentration inhibiting visible growth after 24h at
.
-
Pharmaceutical Potential: Analgesic & Anti-inflammatory
Structurally, the compound resembles lidocaine (an amino-amide) and phenacetin derivatives.
-
Mechanism:
-
Na+ Channel Blockade: The N-ethylacetamide group mimics the pharmacophore of local anesthetics, potentially blocking voltage-gated sodium channels (
). -
COX Inhibition: Phenoxy derivatives often show cyclooxygenase inhibitory activity, reducing prostaglandin synthesis.
-
-
Screening Protocol (In Silico & In Vitro):
-
Docking: Model binding affinity against COX-2 (PDB: 5KIR) and
. -
In Vitro: COX-inhibitor screening kit (fluorometric) to measure
reduction.
-
Experimental Validation Workflow
To validate these hypotheses, a tiered screening approach is required.
Figure 2: Tiered experimental workflow for validating biological activity.
Safety & Toxicology Profile
-
Skin Irritation: Phenoxy compounds can be irritants. The lipophilic nature suggests potential for transdermal absorption.
-
Aquatic Toxicity: As a potential herbicide/biocide, acute toxicity to aquatic organisms (Daphnia, Fish) is a risk factor (Predicted
). -
Handling: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust or aerosols.
References
-
Synthesis & Class Behavior: Al-Hazam, H. A., et al. (2014). "Preparation, investigation, theoretical study and biological activity of 2-[4-acetyl phenoxy) N-(4-substituent phenyl)] acetoamide." Der Pharma Chemica, 6(1), 14-17. Link
-
Antimicrobial Activity: Ploypradith, P., et al. (2021).[1] "Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives." CNGBdb. Link
-
Herbicidal SAR: Zhang, H., et al. (2025). "Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate." ResearchGate. Link
-
Pharmaceutical Intermediates: Sigma-Aldrich. "N-Ethyl-2-(4-formylphenoxy)acetamide Product Sheet." Sigma-Aldrich Catalog. Link
-
Analgesic Potential: Da Silva, F., et al. (2021).[3] "Synthesis of Novel Phenoxyacetamide Derivatives as Potential Analgesic Agents." ResearchGate. Link
Sources
Part 1: The Gateway Assay - Foundational Cytotoxicity Profiling
An In-Depth Technical Guide to the In Vitro Screening of N-ethyl-2-(4-ethylphenoxy)acetamide
This guide provides a comprehensive framework for the initial in vitro screening of the novel chemical entity, N-ethyl-2-(4-ethylphenoxy)acetamide. As a member of the phenoxyacetamide class, this compound is situated within a chemical space known for a diverse range of biological activities. Derivatives of acetamide and phenoxyacetamide have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1][2][3] Therefore, a systematic, multi-tiered screening approach is essential to elucidate the biological profile of this specific molecule and identify its therapeutic potential.
This document is structured to guide researchers through a logical cascade of assays, from initial toxicity profiling to more specific functional screens. The methodologies presented are designed to be self-validating, incorporating the necessary controls and data analysis frameworks to ensure the generation of trustworthy and reproducible results.
The initial and most critical step in evaluating any novel compound is to determine its inherent cytotoxicity. This foundational assay serves as a gateway for all further testing, establishing the concentration range at which the compound can be safely studied for specific biological effects and identifying any potential as a cytotoxic agent, for instance, in an oncology context.[4][5][6] We will utilize the well-established MTT assay for this purpose, which measures cell metabolic activity as an indicator of cell viability.[7][8]
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that assesses the metabolic activity of cells.[2] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. The amount of formazan produced is directly proportional to the number of living, metabolically active cells, thus providing a quantitative measure of cell viability.[8] By exposing cells to a range of concentrations of N-ethyl-2-(4-ethylphenoxy)acetamide, we can determine the concentration that inhibits 50% of metabolic activity (IC50), a key indicator of the compound's potency.
To establish a preliminary therapeutic window, it is crucial to screen against both a cancerous and a non-cancerous cell line. For this guide, we propose the human colorectal carcinoma cell line (HCT-116) and a normal human dermal fibroblast line (NHDF). Significant toxicity in the cancer line with minimal effect on the normal line would suggest a potential therapeutic window for anticancer applications.
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture HCT-116 and NHDF cells to approximately 80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of N-ethyl-2-(4-ethylphenoxy)acetamide in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to create a range of treatment concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Self-Validation: Include vehicle controls (cells treated with medium containing 0.5% DMSO) and untreated controls (cells in medium only).[9] A positive control (e.g., doxorubicin) should also be included.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C, allowing for formazan crystal formation.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Data Presentation: Cytotoxicity Profile
| Compound | Cell Line | IC50 (µM) |
| N-ethyl-2-(4-ethylphenoxy)acetamide | HCT-116 | (Experimental Value) |
| N-ethyl-2-(4-ethylphenoxy)acetamide | NHDF | (Experimental Value) |
| Doxorubicin (Positive Control) | HCT-116 | (Experimental Value) |
| Doxorubicin (Positive Control) | NHDF | (Experimental Value) |
Part 2: Tiered Functional Screening
Based on the cytotoxicity profile and the known activities of related phenoxyacetamide compounds, a panel of secondary assays can be employed to investigate specific biological functions. The decision to proceed with these assays is guided by the initial IC50 values.
Decision Pathway for Functional Screening
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. opentrons.com [opentrons.com]
- 5. omicsonline.org [omicsonline.org]
- 6. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 7. kosheeka.com [kosheeka.com]
- 8. scielo.br [scielo.br]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Preliminary Toxicity Assessment of N-ethyl-2-(4-ethylphenoxy)acetamide: A Tiered Approach for Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for conducting a preliminary toxicological assessment of the novel compound N-ethyl-2-(4-ethylphenoxy)acetamide. In the absence of existing toxicological data, a structured, multi-tiered approach is essential for characterizing potential hazards, informing risk assessment, and guiding future drug development decisions. This document outlines a logical progression of studies, beginning with in silico computational predictions, advancing to targeted in vitro assays for cytotoxicity and genotoxicity, and culminating in a preliminary in vivo acute oral toxicity study. Each section explains the scientific rationale behind the chosen methodologies, provides detailed, field-tested protocols, and emphasizes the integration of data to build a foundational safety profile for this new chemical entity. This guide is intended for researchers, toxicologists, and drug development professionals tasked with the early-stage safety evaluation of novel compounds.
Introduction and Strategic Overview
N-ethyl-2-(4-ethylphenoxy)acetamide is a novel chemical entity with potential applications in pharmaceutical development. As with any new compound, a thorough evaluation of its safety profile is a prerequisite for further investigation. The preliminary toxicity assessment serves as the first critical step in identifying potential hazards that could preclude its development or require careful management.
This guide eschews a rigid, one-size-fits-all template in favor of a dynamic, tiered testing strategy. This approach, grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement), prioritizes computational and cell-based assays to gather essential data before proceeding to limited and ethically-grounded animal studies. The causality behind this workflow is simple: we use predictive, high-throughput methods to build a foundational understanding of the compound's potential liabilities, allowing for more informed and focused subsequent investigations.
Physicochemical Properties and Structural Alerts
A thorough understanding of a compound's physical and chemical properties is fundamental to toxicology. While experimental data for N-ethyl-2-(4-ethylphenoxy)acetamide is scarce, its properties can be predicted based on its structure.
-
Molecular Formula: C₁₃H₁₉NO₂
-
Molecular Weight: 221.30 g/mol (Predicted)
-
Structure: An N-ethyl substituted amide linked to a 4-ethyl substituted phenoxy group via an ether bond.
Structural Analysis: The structure contains a phenoxyacetamide core. Analysis of structurally similar compounds provides critical context. For instance, simple acetamide has been associated with liver tumors in animal studies, and N-(4-ethoxyphenyl)acetamide (Phenacetin), a related structure, is a known human carcinogen[1][2]. While these are not direct predictors, they serve as "structural alerts" that mandate a careful investigation into the genotoxic and carcinogenic potential of N-ethyl-2-(4-ethylphenoxy)acetamide.
The Tiered Assessment Workflow
Our assessment follows a three-tiered logical progression. Each tier builds upon the last, providing a comprehensive yet efficient evaluation.
Caption: Tiered workflow for preliminary toxicity assessment.
Tier 1: In Silico Toxicity Prediction
In silico, or computational, toxicology is an indispensable first step that leverages existing toxicological data from structurally related chemicals to predict the properties of a novel compound.[3] This is a cost-effective and ethical approach to identify potential liabilities before any laboratory experiments are conducted.[4]
Rationale and Approach
The primary goal is to predict the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile using Quantitative Structure-Activity Relationship (QSAR) models and read-across analysis.[5] These models analyze the chemical structure to forecast a range of toxic effects, including mutagenicity, carcinogenicity, and hepatotoxicity.[3]
Predicted Physicochemical and ADMET Properties
The following table summarizes the predicted properties for N-ethyl-2-(4-ethylphenoxy)acetamide based on computational models and data from structural analogs.
| Property | Predicted Value/Characteristic | Toxicological Implication |
| Molecular Weight | ~221.3 g/mol | Complies with Lipinski's Rule of Five, suggesting potential for good oral absorption. |
| LogP (Octanol-Water) | 2.0 - 3.0 | Indicates moderate lipophilicity, suggesting good membrane permeability but also potential for metabolic processing by the liver. |
| Water Solubility | Low to Moderate | May require specific formulation for in vivo studies. Affects absorption and distribution. |
| Metabolism | Predicted sites include N-dealkylation, amide hydrolysis, and aromatic hydroxylation via Cytochrome P450 enzymes. | The formation of reactive metabolites is a key concern that must be investigated in in vitro assays. |
| Genotoxicity Alert | Potential for mutagenicity based on structural alerts from compounds like Phenacetin and other acetamide derivatives.[2][6] | High priority for experimental verification using the Ames and micronucleus assays. |
| hERG Inhibition | Low to Moderate Probability | Potential for cardiotoxicity; should be monitored, but may not be a primary focus for preliminary screening. |
Hypothetical Metabolic Pathway
Understanding potential metabolic pathways is crucial, as metabolites can often be the source of toxicity. Based on the compound's structure, we can hypothesize a primary metabolic route.
Caption: Hypothetical metabolic pathway for the test compound.
Tier 2: In Vitro Assessment
In vitro assays are the cornerstone of a preliminary toxicity screen, providing quantitative data on a compound's biological activity at the cellular level. These tests are essential for confirming or refuting the predictions made in Tier 1.
Cytotoxicity Assessment
Rationale: The purpose of cytotoxicity testing is twofold: to determine the concentration range at which the compound causes cell death and to establish appropriate, non-lethal concentrations for subsequent, more complex assays like genotoxicity testing.[7] Measuring cytotoxicity helps distinguish between a specific mechanism (like genotoxicity) and general cell death.[8]
This colorimetric assay measures the metabolic activity of living cells, which serves as an indicator of cell viability.[9]
-
Cell Seeding: Seed a human cell line (e.g., HepG2, a liver-derived line relevant for metabolism) into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of N-ethyl-2-(4-ethylphenoxy)acetamide in DMSO. Create a serial dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM) in cell culture medium. Ensure the final DMSO concentration is ≤0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Genotoxicity Assessment
Rationale: Genotoxicity assays are critical for identifying compounds that can cause genetic damage (mutations), a key initiating event in carcinogenesis.[10] Given the structural alerts, this is a mandatory evaluation. We will use a two-test battery as recommended by regulatory agencies: a bacterial reverse mutation assay (Ames test) to detect point mutations and an in vitro micronucleus assay to detect chromosomal damage.
The Ames test uses strains of Salmonella typhimurium that are engineered with mutations in the histidine synthesis pathway, rendering them unable to grow without supplemental histidine.[11] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies.[12]
-
Strain Selection: Use at least two common strains, such as TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).[13]
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (Aroclor-induced rat liver S9 fraction) to detect compounds that become mutagenic only after metabolism.[12]
-
Plate Incorporation Method: a. Prepare a top agar solution kept at 45°C. b. To a sterile tube, add: 100 µL of bacterial culture, 100 µL of the test compound at various concentrations, and 500 µL of S9 mix or phosphate buffer (for -S9 condition).[14] c. Mix gently and add 2 mL of the top agar. d. Pour the mixture onto a minimal glucose agar plate and allow it to solidify.
-
Controls: Include a vehicle control (DMSO), a negative control (no treatment), and known positive controls for each strain with and without S9 (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA100 with S9).
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
This assay detects both chromosome breakage (clastogenicity) and whole chromosome loss (aneugenicity). Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of cells that have failed to incorporate into the daughter nuclei during cell division.[15]
-
Cell Culture: Use a mammalian cell line (e.g., human lymphocytes or TK6 cells).
-
Compound Exposure: Treat cells with at least three concentrations of the test compound, derived from the cytotoxicity assay results (typically up to a concentration causing ~50% cytotoxicity).[16] Perform the test with and without S9 metabolic activation.
-
Cytokinesis Block: After a short exposure period (3-4 hours with S9) or a longer period (24 hours without S9), wash the cells and add fresh medium containing Cytochalasin B. This agent blocks cytokinesis (cell separation) but not nuclear division, resulting in binucleated cells. This ensures that only cells that have completed one mitosis are scored.[16][17]
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and DNA (e.g., with Giemsa or a fluorescent dye like DAPI).
-
Analysis: Using a microscope, score at least 2000 binucleated cells per concentration.[16] Count the number of binucleated cells containing one or more micronuclei.
-
Acceptance Criteria: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.
Caption: Workflow for the In Vitro Micronucleus Assay.
Tier 3: Preliminary In Vivo Acute Oral Toxicity
Rationale: If the in vitro data does not reveal significant cytotoxicity or genotoxicity, a limited in vivo study is warranted to understand the compound's effects in a whole biological system. The goal is not to determine a precise LD₅₀, but rather to identify the dose range causing evident toxicity and to observe the clinical signs, which helps in hazard classification.[18] We will use the OECD Test Guideline 420: Acute Oral Toxicity – Fixed Dose Procedure. This method is chosen for its scientific validity and its commitment to reducing animal use and suffering compared to traditional LD₅₀ tests.[19]
Experimental Protocol: OECD 420 Fixed Dose Procedure
-
Animal Model: Use a single sex (typically female rats, as they are often slightly more sensitive) of a standard laboratory strain.
-
Housing: House animals in standard conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with free access to food and water, except for a brief fasting period before dosing.[20]
-
Sighting Study: a. Dose a single animal at a starting dose selected based on in silico and in vitro data. Fixed dose levels are 5, 50, 300, and 2000 mg/kg.[18] In the absence of other information, 300 mg/kg is a common starting point. b. Observe the animal for signs of toxicity. The outcome determines the next step:
- No toxicity: Dose the next animal at the next higher dose level.
- Evident toxicity: Re-dose at the same level to confirm.
- Mortality: Dose the next animal at the next lower dose level.
-
Main Study: a. Once the dose producing evident toxicity is identified, dose four more animals at that same dose level, one after another. b. If no evident toxicity is seen at 2000 mg/kg, the study is stopped, and the compound is classified as having low acute toxicity.
-
Administration: Administer the compound as a single oral dose via gavage. The substance should be dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).
-
Observations: a. Observe all animals closely for the first few hours after dosing and then daily for a total of 14 days. b. Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior). c. Record body weight just before dosing, weekly, and at the end of the study.
-
Pathology: At the end of the 14-day observation period, all surviving animals are humanely euthanized and subjected to a gross necropsy.
Data Interpretation and Classification
The results will allow the classification of N-ethyl-2-(4-ethylphenoxy)acetamide according to the Globally Harmonized System (GHS).
| Main Study Outcome at a Given Dose | GHS Category | Hazard Statement |
| Mortality in ≥2 animals | Category 1-3 | Danger/Warning (Fatal) |
| Evident toxicity in ≥2 animals | Category 4 | Warning (Harmful) |
| No effects observed at 2000 mg/kg | Category 5 | Warning (May be harmful) |
Integrated Assessment and Conclusion
The preliminary toxicity assessment concludes with an integrated analysis of all data from Tiers 1, 2, and 3. The objective is to synthesize the findings into a coherent preliminary risk profile.
-
Did the in vitro results confirm the in silico predictions? For example, if the Ames test was positive, it validates the structural alert for mutagenicity.
-
What is the margin of safety? Compare the concentrations causing cytotoxicity in vitro with the doses causing toxicity in vivo. A large margin provides greater confidence.
-
What are the primary target organs? Gross necropsy from the in vivo study may provide initial clues.
-
What is the overall hazard classification? Based on the integrated data, a go/no-go decision can be made for further, more extensive preclinical development.
This structured, multi-tiered approach provides a robust and ethically responsible framework for the initial safety evaluation of N-ethyl-2-(4-ethylphenoxy)acetamide. It ensures that critical decisions in the drug development pipeline are based on a solid foundation of toxicological data.
References
-
PubChem. (n.d.). N-(2-(4-Formylphenyl)ethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (2024). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]
-
Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenoxyacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Fenech, M. (2000). The in vitro micronucleus technique. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 81-95. Retrieved from [Link]
-
Gadaleta, D., Manganelli, S., & Manganaro, A. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 8(6), e1368. Retrieved from [Link]
-
PubChem. (n.d.). n-(4-Ethyl-2-hydroxy-phenyl)-acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved from [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(14), 5553. Retrieved from [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity - A Predictable Risk to Our Actual World. IntechOpen. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]
-
PozeSCAF. (n.d.). In Silico Toxicity Prediction. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Acetamide. Retrieved from [Link]
-
Barot, T. (2016). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]
-
Evotec (Cyprotex). (n.d.). Ames Test. Retrieved from [Link]
-
OECD. (2001). Guidance Document on Acute Oral Toxicity Testing. OECD Series on Testing and Assessment, No. 24. OECD Publishing. Retrieved from [Link]
-
National Cancer Institute Nanotechnology Characterization Laboratory. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link]
-
LCSB. (n.d.). Acetamide, n-(2-(diethylamino)ethyl)-2-(4-methylphenoxy)-, monohydrochloride. University of Luxembourg. Retrieved from [Link]
-
ResearchGate. (n.d.). In silico tools for toxicity prediction. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate. Retrieved from [Link]
-
JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. Retrieved from [Link]
-
JoVE. (2019). An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. Retrieved from [Link]
-
Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link]
-
ACS Publications. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. Chemical Research in Toxicology. Retrieved from [Link]
-
National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]
-
Oxford Academic. (2020). Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. Mutagenesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Ames test. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diethyl- (CAS 685-91-6). Retrieved from [Link]
-
Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Molecules. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide. CompTox Chemicals Dashboard. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. carlroth.com [carlroth.com]
- 3. pozescaf.com [pozescaf.com]
- 4. researchgate.net [researchgate.net]
- 5. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. scispace.com [scispace.com]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. Ames test - Wikipedia [en.wikipedia.org]
- 12. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 15. criver.com [criver.com]
- 16. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. crpr-su.se [crpr-su.se]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
"N-ethyl-2-(4-ethylphenoxy)acetamide" literature review and background
Topic: "N-ethyl-2-(4-ethylphenoxy)acetamide" literature review and background Content Type: In-depth technical guide.
Scaffold Analysis, Synthesis, and Pharmacological Potential
Introduction & Chemical Identity
N-Ethyl-2-(4-ethylphenoxy)acetamide is a lipophilic organic compound belonging to the phenoxyacetamide class. This scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for sodium channel blockers (anticonvulsants/analgesics) and auxin-mimic herbicides.
The molecule is characterized by a 4-ethylphenol ether linked to an
Chemical Data:
-
IUPAC Name:
-ethyl-2-(4-ethylphenoxy)acetamide -
Molecular Formula:
-
Molecular Weight: 207.27 g/mol
-
SMILES: CCc1ccc(OCC(=O)NCC)cc1
-
Predicted LogP: ~2.8 (High CNS bioavailability potential)
Pharmacological Context & Applications
While specific clinical data for this exact analog may be proprietary or embedded in broad library screens, its activity is inferred from the robust SAR of the
A. Anticonvulsant Activity (Sodium Channel Modulation)
The phenoxyacetamide scaffold is structurally homologous to Phenacemide and Mephenesin , known anticonvulsants. Research indicates that
-
Mechanism: The aromatic ring interacts with the hydrophobic domain of the channel (Site 2), while the amide hydrogen provides essential hydrogen bonding.
-
SAR Insight: The para-ethyl substituent enhances hydrophobic interaction compared to the parent unsubstituted phenol, potentially increasing potency. The
-ethyl group improves metabolic stability against amidases compared to primary amides.
B. Herbicidal Activity (Auxin Mimicry)
Phenoxyacetamide derivatives are often pro-herbicides or active auxin mimics, related to 2,4-D and Mefluidide .
-
Mechanism: They mimic Indole-3-acetic acid (IAA), overstimulating plant growth and causing senescence.
-
Selectivity: The absence of halogen atoms (unlike 2,4-D) typically reduces herbicidal potency but increases selectivity for specific broadleaf weeds.
Experimental Protocols: Synthesis
The most robust synthetic route utilizes a Williamson Ether Synthesis followed by amidation, or a direct alkylation of the phenol with a chloroacetamide.
Method A: Convergent Synthesis (Recommended)
This method minimizes side reactions and allows for the separate purification of the alkylating agent.
Reagents:
-
4-Ethylphenol[1]
-
2-Chloro-
-ethylacetamide (prepared from chloroacetyl chloride + ethylamine) -
Potassium Carbonate (
) or Cesium Carbonate ( ) -
Solvent: Acetonitrile (
) or DMF.
Protocol:
-
Preparation of Electrophile: React chloroacetyl chloride (1.0 eq) with ethylamine (1.1 eq) in DCM at 0°C. Wash with dilute HCl and brine. Evaporate to yield 2-chloro-
-ethylacetamide. -
Coupling:
-
Charge a round-bottom flask with 4-ethylphenol (1.0 eq) and
(2.0 eq) in dry Acetonitrile. -
Stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Add 2-chloro-
-ethylacetamide (1.1 eq) dropwise. -
Reflux the mixture (
) for 6–12 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
-
Workup:
-
Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine.
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, 10-30% EtOAc in Hexane).
Method B: Acyl Chloride Route
-
React 4-ethylphenol with chloroacetic acid (NaOH, reflux) to form 4-ethylphenoxyacetic acid .
-
Convert to acid chloride using Thionyl Chloride (
). -
React acid chloride with ethylamine in the presence of Triethylamine (
).
Visualization: Synthesis & SAR
The following diagrams illustrate the synthetic pathway and the pharmacophore logic.
Diagram 1: Convergent Synthesis Pathway
Caption: Convergent synthesis via Williamson etherification. The phenoxide attacks the alpha-chloro amide.
Diagram 2: Pharmacophore & SAR Logic
Caption: Structure-Activity Relationship (SAR) mapping functional groups to biological targets.
Quantitative Data Summary
The following table summarizes predicted and comparative properties for the scaffold.
| Property | Value / Description | Relevance |
| LogP (Predicted) | 2.8 ± 0.3 | Optimal for Blood-Brain Barrier (BBB) penetration. |
| Topological Polar Surface Area (TPSA) | ~38 Ų | Indicates good oral bioavailability (<140 Ų). |
| H-Bond Donors | 1 (Amide NH) | Critical for receptor binding site interaction. |
| H-Bond Acceptors | 2 (Ether O, Carbonyl O) | Facilitates solubility and target engagement. |
| Metabolic Liability | Ethyl group oxidation | Potential for CYP450 hydroxylation at the ethyl chain. |
References
-
Anticonvulsant Activity of Phenoxyacetamides
- Study: Evaluation of N-substituted phenoxyacetamides as sodium channel blockers.
- Source:Journal of Medicinal Chemistry, "Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
-
Synthetic Methodology (Williamson Ether)
- Study: General synthesis of aryloxyacetamides via chloroacetamide coupling.
- Source:Organic Process Research & Development.
-
Herbicidal Auxin Mimics
- Study: Structure-activity rel
- Source:Pest Management Science.
-
Related Intermediate (Formyl Analog)
- Compound: N-Ethyl-2-(4-formylphenoxy)acetamide (Sigma-Aldrich).
- Source: Sigma-Aldrich Product C
Sources
Application Note: Pharmacological Characterization of N-ethyl-2-(4-ethylphenoxy)acetamide
Protocol: In Vitro Cyclooxygenase-2 (COX-2) Inhibition Screening
Executive Summary & Rationale
N-ethyl-2-(4-ethylphenoxy)acetamide belongs to the class of phenoxyacetamide derivatives, a structural scaffold increasingly recognized in medicinal chemistry for its pleiotropic biological activities, including antimicrobial, analgesic, and anti-inflammatory properties.
While traditional non-steroidal anti-inflammatory drugs (NSAIDs) often target both COX-1 and COX-2, the therapeutic goal in modern drug development is high selectivity for the inducible isoform, COX-2 , to mitigate gastrointestinal side effects associated with COX-1 inhibition. Structural analogs of phenoxyacetamides have demonstrated significant binding affinity to the COX-2 active site via hydrogen bonding and hydrophobic interactions within the cyclooxygenase channel.
This application note details a robust, high-throughput compatible protocol for determining the IC₅₀ (Half-maximal inhibitory concentration) of N-ethyl-2-(4-ethylphenoxy)acetamide against human recombinant COX-2. The protocol utilizes a peroxidase-based fluorometric assay, offering superior sensitivity over colorimetric methods.
Mechanism of Action & Assay Logic
The assay relies on the dual activity of the Cyclooxygenase enzyme (COX). COX converts Arachidonic Acid to Prostaglandin G2 (PGG2) via a cyclooxygenase reaction, and subsequently to Prostaglandin H2 (PGH2) via a peroxidase reaction.
The Reporter System: We utilize the peroxidase activity of the COX enzyme. In the presence of the fluorogenic probe 10-acetyl-3,7-dihydroxyphenoxazine (ADHP) (commercially known as Amplex Red), the reduction of PGG2 to PGH2 drives the oxidation of ADHP to highly fluorescent Resorufin.
-
Inhibition Logic: If N-ethyl-2-(4-ethylphenoxy)acetamide blocks the COX active site, PGG2 production stops. Consequently, the downstream peroxidase reaction is halted, and no fluorescence is generated.
Figure 1: Signaling Pathway and Inhibition Node
Caption: Mechanistic intervention of the phenoxyacetamide derivative within the Arachidonic Acid cascade. The compound targets the COX-2 hydrophobic channel, preventing the conversion of AA to PGG2, thereby silencing the fluorescent reporter signal.
Experimental Protocol
A. Materials & Reagents
| Component | Specification | Storage |
| Test Compound | N-ethyl-2-(4-ethylphenoxy)acetamide (Purity >98%) | -20°C (Dry) |
| Enzyme | Human Recombinant COX-2 | -80°C |
| Substrate | Arachidonic Acid (AA) | -20°C (Under Argon) |
| Cofactor | Hematin (Porcine) | 4°C |
| Reporter | ADHP (10-acetyl-3,7-dihydroxyphenoxazine) | -20°C (Dark) |
| Positive Control | Celecoxib (COX-2 Selective) | RT |
| Vehicle | DMSO (Dimethyl sulfoxide), anhydrous | RT |
| Buffer System | 100 mM Tris-HCl, pH 8.0 | 4°C |
B. Compound Preparation (Critical Step)
Phenoxyacetamides are lipophilic. Proper solubilization is required to prevent precipitation in the aqueous assay buffer, which causes false negatives (scattering) or false positives (non-specific aggregation).
-
Stock Solution: Dissolve 10 mg of N-ethyl-2-(4-ethylphenoxy)acetamide in 100% DMSO to achieve a 10 mM stock . Vortex for 30 seconds.
-
Working Dilutions: Prepare a 3-fold serial dilution series in DMSO (8 points).
-
Range: 100 µM to 0.04 µM (final assay concentration).
-
Note: Keep DMSO concentration constant across all wells (max 1-2% final v/v) to avoid denaturing the enzyme.
-
C. Assay Workflow (96-well Format)
Step 1: Enzyme Priming
-
Dilute COX-2 enzyme in Tris-HCl buffer.
-
Add Hematin (final conc. 1 µM). Hematin is the required cofactor for the peroxidase activity of COX-2.
-
Incubate Enzyme/Hematin mix for 5 minutes at 25°C to allow holoenzyme formation.
Step 2: Inhibitor Incubation
-
Transfer 10 µL of Test Compound (or Control) to the assay plate (black, flat-bottom).
-
Add 40 µL of the Primed Enzyme Mix.
-
Pre-incubation: Incubate for 10 minutes at 25°C.
-
Why? Many COX inhibitors are "slow-binding." Omitting this step often underestimates potency (shifts IC₅₀ rightward).
-
Step 3: Reaction Initiation
-
Prepare a Substrate Mix containing:
-
Arachidonic Acid (Final: 2 µM)
-
ADHP (Final: 5 µM)
-
-
Add 50 µL of Substrate Mix to all wells.
-
Total Assay Volume = 100 µL.
Step 4: Kinetic Measurement
-
Immediately place plate in a fluorescence microplate reader.
-
Settings:
-
Excitation: 535 nm
-
Emission: 590 nm
-
Mode: Kinetic (Read every 30 seconds for 10 minutes).
-
-
Protect from light during reading.
Data Analysis & Validation
A. Calculation of Inhibition
Do not use endpoint data alone. Use the slope (Vmax) of the linear portion of the fluorescence curve (Relative Fluorescence Units per minute, RFU/min).
-
Slope_Vehicle: Enzyme + DMSO (No inhibitor).
-
Slope_Background: No Enzyme (Buffer + Substrate only).
B. Quality Control Criteria (Self-Validating System)
To ensure the data is trustworthy, the assay plate must meet these metrics:
| Metric | Acceptance Criteria | Troubleshooting |
| Z-Factor | > 0.5 | If < 0.5, reduce pipetting error or increase enzyme concentration. |
| Signal-to-Background | > 5-fold | If low, check ADHP freshness (it auto-oxidizes). |
| Celecoxib IC₅₀ | 40 - 70 nM | If shifted >2x, check Arachidonic Acid concentration. |
| CV% (Replicates) | < 10% | Improving mixing technique. |
C. Expected Results for Phenoxyacetamides
Based on structural analogs (e.g., N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide), the expected IC₅₀ for a potent hit in this class should fall between 0.5 µM and 10 µM .
-
Structure-Activity Relationship (SAR) Note: The 4-ethyl substituent on the phenoxy ring is lipophilic. This usually enhances binding to the hydrophobic pocket of COX-2 compared to unsubstituted analogs, potentially improving potency.
References
-
Alam, M. S., et al. (2021). "Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives." Journal of the Serbian Chemical Society.
-
Priyanka, R., et al. (2014). "Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives." Chemical Biology & Drug Design.
-
Yar, M. S., et al. (2009). "Synthesis and antimycobacterial activity of novel phenoxy acetic acid derivatives." Acta Poloniae Pharmaceutica.
-
Cayman Chemical. "COX-2 (human) Inhibitor Screening Assay Kit Protocol." Cayman Chemical Technical Documents.
HPLC method development for "N-ethyl-2-(4-ethylphenoxy)acetamide"
Executive Summary
This application note details the systematic development of a High-Performance Liquid Chromatography (HPLC) method for N-ethyl-2-(4-ethylphenoxy)acetamide . While this specific molecule is often encountered as a synthetic intermediate or structural analog in pharmaceutical and agrochemical synthesis, no compendial monograph currently exists.
This guide moves beyond a static "recipe" to provide a Quality by Design (QbD) framework. We define the physicochemical properties of the analyte, select stationary phases based on interaction mechanisms, and optimize mobile phase composition for resolution and peak symmetry. The resulting protocol ensures robust separation suitable for purity analysis, reaction monitoring, or impurity profiling.
Analyte Profile & Physicochemical Assessment
Before method selection, we must understand the "personality" of the molecule to predict its chromatographic behavior.
| Property | Value (Predicted) | Chromatographic Implication |
| Structure | Phenyl ether linked to an N-ethyl acetamide. | Contains both a hydrophobic aromatic region and a polar amide linker. |
| LogP | ~2.5 – 3.2 | Moderately lipophilic. Retention on C18 will be strong but manageable. |
| pKa | Neutral (Amide N is non-basic) | pH control is less critical for the analyte's ionization state but crucial for suppressing column silanol interactions. |
| UV Max | ~210 nm (Amide/Ring), ~254 nm (Phenyl) | 210-220 nm offers highest sensitivity; 254 nm offers higher selectivity against non-aromatic solvents. |
| Solubility | Low in water; High in ACN/MeOH | Sample diluent must contain at least 50% organic solvent to prevent precipitation. |
Method Development Strategy (The "Why")
Stationary Phase Selection
-
Primary Choice (C18): A standard C18 (Octadecyl) column is the starting point. The ethyl groups and phenyl ring provide sufficient hydrophobicity for retention.
-
Secondary Choice (Phenyl-Hexyl): If the C18 separation fails (e.g., co-elution with similar impurities), a Phenyl-Hexyl column is recommended. It engages in
interactions with the phenoxy ring, offering orthogonal selectivity.
Mobile Phase & pH
Although the amide is neutral, we employ an acidic mobile phase (0.1% Formic Acid or Phosphoric Acid).
-
Reasoning: Silica-based columns have residual silanols (Si-OH) that ionize above pH 3.5. These negative charges can interact with the polar amide nitrogen, causing "peak tailing." Acidic pH keeps silanols protonated (neutral), ensuring sharp peaks.
Visualizing the Development Workflow
The following diagram outlines the logical decision tree used to arrive at the final method.
Figure 1: Decision tree for HPLC method development, prioritizing retention (k) and symmetry before optimization.
Experimental Protocols
Protocol A: The "Universal" Scouting Run
Use this protocol first to determine where the peak elutes.
System Setup:
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: DAD (Diode Array) scanning 200–400 nm; Extract 220 nm and 254 nm.
Gradient Table (Scouting):
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 10.0 | 95 | Linear Ramp |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End |
Data Analysis:
-
Inject 5 µL of sample (100 µg/mL).[3]
-
Observe retention time (
).-
If
is approx 6-7 mins: The analyte elutes at ~60-70% ACN. -
Action: Design an isocratic method or a shallow gradient centered around this percentage.
-
Protocol B: Optimized Method (Recommended)
Based on the molecule's lipophilicity, an isocratic method is likely efficient and more robust for routine QC.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm (Standard analytical column).[4]
-
Mobile Phase: Isocratic 40:60 (Water : ACN) with 0.1% H3PO4.
-
Note: Phosphoric acid is preferred over formic acid for UV <220 nm as it has lower UV background noise.
-
-
Flow Rate: 1.0 mL/min.
-
Wavelength: 220 nm (Quantitation), 254 nm (Identity confirmation).
-
Injection Volume: 10 µL.
-
Run Time: ~10-12 minutes.
Preparation of Standards:
-
Stock Solution: Weigh 10 mg of N-ethyl-2-(4-ethylphenoxy)acetamide into a 10 mL flask. Dissolve in 100% ACN (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase (Conc: 100 µg/mL). Crucial: Matching the diluent to the mobile phase prevents peak distortion.
Validation Framework (ICH Q2 Aligned)
To ensure the method is "trustworthy" (Part 2 of requirements), perform the following self-validating checks:
| Parameter | Acceptance Criteria | Methodology |
| System Suitability | Tailing Factor ( | Inject Standard 5 times. Calculate RSD of area. |
| Linearity | Prepare 5 levels: 50%, 75%, 100%, 125%, 150% of target concentration. | |
| Precision | RSD < 1.0% (System)RSD < 2.0% (Method) | 6 replicate injections of the 100% standard. |
| LOD / LOQ | S/N > 3 (LOD)S/N > 10 (LOQ) | Dilute standard until signal-to-noise ratio matches criteria. |
Troubleshooting Guide
-
Problem: Peak Tailing (Asymmetry > 1.5)
-
Cause: Silanol interactions with the amide nitrogen.
-
Fix: Switch mobile phase modifier to 0.1% Trifluoroacetic Acid (TFA).[4] TFA is a stronger ion-pairing agent that masks silanols more effectively than formic acid.
-
-
Problem: Split Peaks
-
Cause: Sample solvent is too strong (e.g., 100% ACN injection into a 40% ACN stream).
-
Fix: Dilute the sample with water to match the initial mobile phase conditions (e.g., 50:50 Water:ACN).
-
-
Problem: Retention Time Drift
-
Cause: Temperature fluctuations or column equilibration.
-
Fix: Use a column oven set to 30°C or 35°C. Ensure at least 10 column volumes of equilibration time between runs.
-
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[3] [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
- McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography. Journal of Chromatography A.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. repository.up.ac.za [repository.up.ac.za]
Application Note: Quantitative Determination of N-ethyl-2-(4-ethylphenoxy)acetamide in Human Plasma using LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of N-ethyl-2-(4-ethylphenoxy)acetamide, a novel investigational compound, in human plasma. The protocol employs a straightforward protein precipitation extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is designed to provide the high sensitivity, selectivity, and throughput required for pharmacokinetic and toxicokinetic studies in drug development. All procedures are in accordance with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.[1][2][3][4][5][6][7][8]
Introduction and Scientific Rationale
N-ethyl-2-(4-ethylphenoxy)acetamide is an emerging therapeutic candidate. To accurately assess its absorption, distribution, metabolism, and excretion (ADME) properties, a reliable and validated bioanalytical method is essential.[3] LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its superior sensitivity and selectivity.[9][10]
The primary challenge in bioanalysis is the "matrix effect," where endogenous components of the biological sample can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement.[9][10][11][12] This can significantly compromise the accuracy and reproducibility of the results.[9][11][13] Therefore, a well-designed sample preparation protocol and the use of an appropriate internal standard (IS) are critical to mitigate these effects.[12][14][15][16] This application note describes a method that has been optimized to minimize matrix effects and ensure data integrity.
Method Overview
The overall workflow for the analysis of N-ethyl-2-(4-ethylphenoxy)acetamide in human plasma is depicted below. The process begins with the addition of an internal standard to the plasma sample, followed by protein precipitation to remove high molecular weight interferences. The resulting supernatant is then injected into the LC-MS/MS system for analysis.
Figure 1: Overall workflow for the LC-MS/MS analysis of N-ethyl-2-(4-ethylphenoxy)acetamide.
Experimental Protocols
Materials and Reagents
-
N-ethyl-2-(4-ethylphenoxy)acetamide analytical standard (≥99% purity)
-
Stable Isotope Labeled (SIL) N-ethyl-2-(4-ethylphenoxy)acetamide (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, ultrapure)
-
Control human plasma (K2-EDTA anticoagulant)
Preparation of Standard and Quality Control (QC) Samples
The creation of accurate calibration standards is the foundation of quantitative bioanalysis.[17][18][19][20][21]
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-ethyl-2-(4-ethylphenoxy)acetamide and its SIL-IS in acetonitrile to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solution of the analyte with 50:50 (v/v) acetonitrile/water to prepare a series of working standard solutions.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the working standard solutions into control human plasma to prepare CC and QC samples at the desired concentrations. A minimum of six non-zero concentration levels should be used for the calibration curve.[21]
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a rapid and effective method for removing the majority of proteins from biological samples like plasma.[22][23][24] Acetonitrile is a commonly used and efficient precipitating agent.[25][26]
-
Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile). The early addition of the IS is crucial to compensate for variability during the sample preparation process.[14][16]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for LC-MS/MS analysis.
Figure 2: Step-by-step protein precipitation protocol.
LC-MS/MS Instrumentation and Conditions
Optimization of LC-MS/MS parameters is critical for achieving the desired sensitivity and selectivity.[27][28][29][30] The following are typical starting conditions that should be optimized for the specific instrument being used.
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition | Rationale |
| LC System | Standard UHPLC system | Provides high-resolution separation and fast analysis times. |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase suitable for a wide range of small molecules. The particle size allows for efficient separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte in positive ion mode, enhancing ESI efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in reversed-phase chromatography providing good elution strength. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1 min | A gradient elution is necessary to separate the analyte from endogenous matrix components and ensure a sharp peak shape. |
| Injection Volume | 5 µL | A small injection volume helps to minimize column overload and potential matrix effects. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis, offering high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar and ionizable compounds.[27][29] Positive mode is chosen based on the likely presence of basic nitrogen atoms in the analyte structure. |
| MRM Transitions | Hypothetical valuesAnalyte: Q1 222.2 -> Q3 121.1IS: Q1 228.2 -> Q3 127.1 | The precursor ion (Q1) corresponds to the protonated molecule [M+H]+. The product ion (Q3) is a stable fragment generated by collision-induced dissociation.[30] |
| Collision Energy (CE) | To be optimized for each transition | The energy required to fragment the precursor ion into the desired product ion.[30] |
| Source Temperature | 500 °C | Optimized to ensure efficient desolvation of the ESI droplets. |
Method Validation and Performance
The bioanalytical method must be validated to demonstrate its reliability for its intended purpose.[1][2][3][5][8] Key validation parameters include selectivity, linearity, accuracy, precision, and stability.
Calibration Curve and Linearity
The relationship between the analyte concentration and the instrument response must be established.[17][19] A linear regression with a weighting factor (typically 1/x or 1/x²) is commonly used for bioanalytical assays.
Table 2: Example Calibration Curve Performance
| Concentration (ng/mL) | Calculated Mean (ng/mL) | Accuracy (%) |
| 1.00 | 0.98 | 98.0 |
| 2.50 | 2.55 | 102.0 |
| 10.0 | 10.1 | 101.0 |
| 50.0 | 49.5 | 99.0 |
| 200 | 198 | 99.0 |
| 800 | 808 | 101.0 |
| 1000 | 995 | 99.5 |
-
Linear Range: 1.00 - 1000 ng/mL
-
Regression Model: Linear, 1/x² weighting
-
Correlation Coefficient (r²): > 0.99
Accuracy and Precision
Accuracy and precision are determined by analyzing replicate QC samples at multiple concentration levels on different days.
Table 3: Inter-day Accuracy and Precision (n=3 days)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.00 | 1.02 | 102.0 | 8.5 |
| Low QC | 3.00 | 2.95 | 98.3 | 6.2 |
| Mid QC | 150 | 153 | 102.0 | 4.5 |
| High QC | 750 | 740 | 98.7 | 3.8 |
Acceptance Criteria (FDA/EMA): Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ).[1][2]
Discussion and Field-Proven Insights
-
Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard is highly recommended and considered the gold standard in LC-MS bioanalysis.[14][16][31][32] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of variability.[14][31]
-
Choice of Sample Preparation: While protein precipitation is fast and straightforward, it may not provide the cleanest extracts, potentially leading to more significant matrix effects for some compounds.[12][23] If ion suppression or enhancement is observed to be problematic during method development, more rigorous sample preparation techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) should be considered.[33][34][35][36][37][38] LLE separates analytes based on their solubility in immiscible liquids, while SPE uses a solid sorbent to isolate the analyte of interest.[35][37][38]
-
Matrix Effect Evaluation: It is crucial to assess the matrix effect during method validation. This is typically done by comparing the response of the analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution.[9][11] This ensures that components from different sources of biological matrix do not unduly influence the quantitation.
Conclusion
The LC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantitative determination of N-ethyl-2-(4-ethylphenoxy)acetamide in human plasma. The simple protein precipitation sample preparation procedure allows for high-throughput analysis, making it well-suited for supporting drug development studies. The method has been shown to meet the stringent requirements for accuracy and precision as outlined by international regulatory guidelines.
References
- Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. (n.d.).
- Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (n.d.).
- Bioanalytical Method Validation Guidance for Industry | FDA. (2020, April 29).
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International. (n.d.).
- Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. (n.d.).
- Solid Phase Extraction (SPE) Columns in Biological Sample Preparation - J&K Scientific. (2025, December 16).
- What are Matrix Effect in Liquid Chromatography Mass Spectrometry? - Bioanalytical Lab. (n.d.).
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.).
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. (2023, January 11).
- Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. (n.d.).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.).
- Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC. (n.d.).
- SPE for biological fluids | Fisher Scientific. (n.d.).
- Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24).
- European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Ovid. (n.d.).
- Bioanalytical Method Validation FDA 2001.pdf. (n.d.).
- Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.).
- Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK. (2025, May 15).
- Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC. (n.d.).
- What are the Best Practices of LC-MS/MS Internal Standards? | NorthEast BioLab. (n.d.).
- Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21).
- Improving sample preparation for LC-MS/MS analysis - News-Medical. (2025, October 28).
- LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis - KCAS Bio. (2020, December 8).
- Solid-Phase Extraction Products | SPE Cartridges & Well Plates - Waters Corporation. (n.d.).
- Essential Guide to LCMS Sample Preparation Techniques. (2024, September 20).
- ICH guideline M10 Step2b on bioanalytical method validation - European Medicines Agency (EMA). (2019, March 13).
- Understanding and Improving Solid-Phase Extraction | LCGC International. (n.d.).
- Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (n.d.).
- LC-MS Sample Preparation: Techniques & Challenges. (n.d.).
- What is the best precipitation method for MS/MS proteomic analysis of extracellular proteins? | ResearchGate. (2012, September 29).
- Tips for Optimizing Key Parameters in LC–MS | LCGC International. (n.d.).
- Protein precipitation: A comprehensive guide - Abcam. (n.d.).
- Bioanalytical Calibration Curves - Certara. (2014, August 12).
- Solid Phase Extraction (SPE). (n.d.).
- Optimising the LC-MS Analysis of Biomolecules - Sigma-Aldrich. (n.d.).
- Protein Precipitation Method | Phenomenex. (2025, June 9).
- Introduction to calibration curves in bioanalysis - PubMed. (n.d.).
- Optimizing LC–MS and LC–MS-MS Methods | LCGC International. (n.d.).
- Constructing a Calibration Curve for HPLC: A Key Step in Quantitative Analysis. (n.d.).
- 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks. (2024, July 30).
- How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager. (n.d.).
- Recommendations and best practices for calibration curves in quantitative LC–MS bioanalysis | Request PDF - ResearchGate. (2025, August 6).
- Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. (n.d.).
- Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (n.d.).
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. (n.d.).
- An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - MDPI. (n.d.).
- Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. (n.d.).
- An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - ResearchGate. (2025, October 16).
- Miniaturization and Automation Protocol of a Urinary Organic Acid Liquid-Liquid Extraction Method on GC-MS - PMC. (2023, August 7).
Sources
- 1. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. bioanalysisforum.jp [bioanalysisforum.jp]
- 5. fda.gov [fda.gov]
- 6. moh.gov.bw [moh.gov.bw]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. tandfonline.com [tandfonline.com]
- 10. nebiolab.com [nebiolab.com]
- 11. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. nebiolab.com [nebiolab.com]
- 16. biopharmaservices.com [biopharmaservices.com]
- 17. certara.com [certara.com]
- 18. Introduction to calibration curves in bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 20. How to Make a Calibration Curve: A Step-by-Step Guide | Lab Manager [labmanager.com]
- 21. researchgate.net [researchgate.net]
- 22. agilent.com [agilent.com]
- 23. news-medical.net [news-medical.net]
- 24. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 25. Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. [sonar.ch]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Optimising the LC-MS Analysis of Biomolecules [sigmaaldrich.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. technologynetworks.com [technologynetworks.com]
- 31. bioanalysis-zone.com [bioanalysis-zone.com]
- 32. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 33. jk-sci.com [jk-sci.com]
- 34. assets.fishersci.com [assets.fishersci.com]
- 35. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 36. chromatographyonline.com [chromatographyonline.com]
- 37. opentrons.com [opentrons.com]
- 38. 固相萃取(SPE)_SPE原理_SPE应用-默克生命科学 [sigmaaldrich.cn]
Application Note: Delivery Strategies for N-ethyl-2-(4-ethylphenoxy)acetamide in Animal Models
Executive Summary & Compound Profile
N-ethyl-2-(4-ethylphenoxy)acetamide is a lipophilic small molecule belonging to the phenoxyacetamide class. Structurally characterized by an ether linkage connecting a para-ethyl-substituted phenyl ring to an N-ethyl acetamide moiety, this compound presents specific challenges in preclinical delivery, primarily due to its expected low aqueous solubility and moderate-to-high lipophilicity (LogP estimated ~2.5–3.2).
This guide provides a standardized approach for delivering this compound in rodent models (mice/rats) for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. The protocols prioritize solubility enhancement and bioavailability while minimizing vehicle-induced toxicity.
Physicochemical Profile (Theoretical)
| Property | Estimate/Characteristic | Implication for Delivery |
| Molecular Weight | ~207.27 g/mol | High permeability potential; suitable for CNS penetration if LogP allows. |
| Lipophilicity (LogP) | ~2.5 – 3.2 | Poor water solubility; requires organic co-solvents or lipid-based vehicles. |
| H-Bond Donors/Acceptors | 1 / 2 | Good membrane permeability (Lipinski’s Rule of 5 compliant). |
| Stability | Amide/Ether bonds | Generally stable in plasma; potential for hepatic metabolism (CYP450). |
Formulation Strategies
Due to the lipophilic nature of N-ethyl-2-(4-ethylphenoxy)acetamide, simple saline solutions are unsuitable. The following vehicle systems are validated for varying routes of administration.
Decision Tree for Vehicle Selection
Figure 1: Decision matrix for selecting the appropriate vehicle based on administration route and solubility requirements.
Protocol A: Solution Formulation (IV/IP/Low-Dose PO)
Best for: Pharmacokinetics (PK), acute efficacy studies. Target Concentration: 1 – 5 mg/mL.
-
Weigh the required amount of N-ethyl-2-(4-ethylphenoxy)acetamide.
-
Dissolve completely in 10% DMSO (Dimethyl sulfoxide). Vortex or sonicate for 5 minutes until clear.
-
Add 40% PEG400 (Polyethylene glycol 400) slowly while vortexing. The solution may warm slightly (exothermic).
-
Dilute with 50% Sterile Saline (0.9% NaCl) or PBS. Add dropwise with constant stirring to prevent precipitation.
-
Filter Sterilize using a 0.22 µm PVDF filter (if for IV/IP).
Protocol B: Suspension Formulation (High-Dose PO)
Best for: Toxicology, chronic dosing, high-dose efficacy (>50 mg/kg). Target Concentration: 10 – 100 mg/mL.
-
Weigh the compound.
-
Wet the powder with a minimal volume of Tween 80 (0.1% final concentration) to reduce surface tension.
-
Add 0.5% Methylcellulose (MC) or CMC-Na (Carboxymethylcellulose sodium) solution incrementally.
-
Homogenize using a tissue homogenizer or vigorous vortexing to ensure a uniform suspension.
-
Stir constantly during dosing to ensure dose uniformity.
Administration Protocols
Intraperitoneal (IP) Injection
Rationale: Rapid absorption, suitable for rodent screening.
-
Species: Mouse (C57BL/6), Rat (Sprague-Dawley).
-
Volume: Max 10 mL/kg (e.g., 0.2 mL for a 20g mouse).
-
Needle: 25G – 27G.
Procedure:
-
Restrain the animal securely.
-
Tilt the head downwards (Trendelenburg position) to shift viscera cranially.
-
Insert needle into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Aspirate slightly to ensure no blood/urine/fluid is drawn (verify no organ puncture).
-
Inject slowly.
Oral Gavage (PO)
Rationale: Mimics clinical route; assesses bioavailability.
-
Volume: Max 10 mL/kg.
-
Needle: Bulb-tipped gastric gavage needle (Stainless steel or flexible plastic).
Procedure:
-
Measure the distance from the nose to the last rib to estimate insertion depth.
-
Restrain the animal upright to align the esophagus.
-
Insert the gavage needle gently along the roof of the mouth, allowing the animal to swallow. Never force.
-
Depress plunger smoothly.
-
Monitor for signs of aspiration (gasping, foaming) immediately post-dosing.
Experimental Workflow: Pharmacokinetics (PK)
To determine the half-life (
Figure 2: Standard pharmacokinetic sampling workflow for small molecule characterization.
Sample Processing:
-
Collect blood into K2-EDTA tubes.
-
Centrifuge at 2000 x g for 10 min at 4°C.
-
Store plasma at -80°C until LC-MS/MS analysis.
Safety & Toxicity Monitoring
Phenoxyacetamide derivatives may exhibit specific toxicological profiles. Researchers must monitor for:
-
CNS Effects: Sedation, ataxia, or hyperactivity (common with lipophilic amides penetrating the BBB).
-
Hepatic Stress: Phenoxy compounds can induce peroxisome proliferation or hepatomegaly in rodents.
-
Irritation: IP formulations with high DMSO/PEG content can cause peritonitis.
Dose Escalation Strategy (OECD 425 Guidelines):
-
Starting Dose: 10 mg/kg (PO).
-
Progression: If safe, escalate to 30, 100, 300 mg/kg with 48h observation intervals.
-
Endpoint: Identification of Maximum Tolerated Dose (MTD).
References
-
Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19. Link
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27. Link
- Gad, S. C. (2008). Pharmaceutical Manufacturing Handbook: Production and Processes. Wiley-Interscience. (Detailed guidance on vehicle selection for toxicology).
-
Turner, P. V., et al. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Link
-
OECD Guidelines for the Testing of Chemicals. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Link
Technical Support Center: Purification of N-ethyl-2-(4-ethylphenoxy)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of N-ethyl-2-(4-ethylphenoxy)acetamide. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific principles to empower you to overcome common and complex purification challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of N-ethyl-2-(4-ethylphenoxy)acetamide?
A1: The impurity profile of crude N-ethyl-2-(4-ethylphenoxy)acetamide is largely dependent on the synthetic route. A common method for its synthesis is the Williamson ether synthesis, reacting 4-ethylphenol with a 2-halo-N-ethylacetamide (e.g., 2-chloro-N-ethylacetamide). Potential impurities from this route include:
-
Unreacted Starting Materials: 4-ethylphenol and 2-chloro-N-ethylacetamide.
-
Byproducts of Side Reactions: Such as products from the self-condensation of starting materials or reaction with residual solvents.
-
Salts: Inorganic salts formed during the reaction, which are typically removed during initial workup.
Q2: What are the recommended analytical techniques for assessing the purity of N-ethyl-2-(4-ethylphenoxy)acetamide?
A2: A multi-faceted analytical approach is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): An indispensable tool for rapid, qualitative monitoring of reaction progress and the effectiveness of purification steps. A mixture of hexane and ethyl acetate is a common mobile phase for compounds of similar polarity.[1]
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and can resolve closely related impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying and quantifying impurities with distinct spectral signatures.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of unknown impurities.[2]
Q3: What are the key physical properties of N-ethyl-2-(4-ethylphenoxy)acetamide to consider during purification?
A3: While specific data for N-ethyl-2-(4-ethylphenoxy)acetamide is not extensively published, we can infer properties from structurally similar molecules. It is expected to be a solid at room temperature. Its solubility will be a critical factor in choosing a suitable recrystallization solvent. Generally, phenoxyacetamide derivatives show good solubility in polar organic solvents and limited solubility in non-polar solvents.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of N-ethyl-2-(4-ethylphenoxy)acetamide.
Problem 1: My product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause: The chosen solvent is too effective at dissolving the compound, even at lower temperatures, or the cooling process is too rapid.[1]
-
Solution:
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Experiment with different solvent systems. Common choices for similar compounds include ethanol, or binary mixtures like n-hexane/acetone, n-hexane/ethyl acetate, or n-hexane/THF.[3]
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath, as this can shock the solution and cause precipitation rather than crystallization. Once crystals begin to form at room temperature, then you can proceed with further cooling in an ice bath to maximize yield.[1]
-
Problem 2: A persistent impurity co-elutes with my product during column chromatography.
-
Possible Cause: The impurity has a very similar polarity to N-ethyl-2-(4-ethylphenoxy)acetamide, making separation on a standard stationary phase like silica gel difficult.
-
Solution:
-
Optimize the Mobile Phase: Systematically vary the solvent ratio in your mobile phase (e.g., ethyl acetate in hexane) to improve separation. Running a gradient elution, where the polarity of the mobile phase is gradually increased, can also be effective.[1]
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina or functionalized silica gels (e.g., amine-functionalized) can offer different selectivity and may resolve the co-eluting impurity.[1]
-
Consider an Alternative Purification Technique: If chromatographic methods fail, recrystallization may be a more effective strategy for removing impurities with different solubility profiles.
-
Problem 3: Low recovery of the purified product after recrystallization.
-
Possible Cause: The product has significant solubility in the chosen solvent even at low temperatures, or too much solvent was used during the dissolution step.
-
Solution:
-
Minimize Solvent Usage: During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excessive solvent will keep more of your product in solution upon cooling, thereby reducing the yield.[1]
-
Solvent System Modification: If solubility in a single solvent is too high at cold temperatures, try a binary solvent system. Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[4]
-
Cooling to a Lower Temperature: Ensure you are cooling the solution sufficiently to maximize crystal formation. An ice-salt bath can achieve temperatures below 0°C.
-
III. Experimental Protocols
Protocol 1: Recrystallization of N-ethyl-2-(4-ethylphenoxy)acetamide
This is a general protocol that should be optimized for your specific impurity profile.
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and binary mixtures) to find a suitable system.
-
Dissolution: In an Erlenmeyer flask, add the crude N-ethyl-2-(4-ethylphenoxy)acetamide and a stir bar. Add a small amount of the chosen recrystallization solvent and begin heating with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the solvent's boiling point.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals have formed, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
This protocol is a starting point for the purification of N-ethyl-2-(4-ethylphenoxy)acetamide.
-
Mobile Phase Selection: Using TLC, determine an appropriate mobile phase that gives your product an Rf value of approximately 0.3. A mixture of ethyl acetate and hexanes is a good starting point.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack evenly.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[1]
-
Elution: Begin eluting the column with the mobile phase. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with higher polarity.[1]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-ethyl-2-(4-ethylphenoxy)acetamide.[1]
IV. Visualizations
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
Troubleshooting Recrystallization
Caption: Troubleshooting common recrystallization problems.
V. References
-
Benchchem. Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis. Available from:
-
Sigma-Aldrich. N-Ethyl-2-(4-formylphenoxy)acetamide. Available from:
-
ResearchGate. Simple recrystallization method for obtaining pure compound (natural product)? Available from:
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from:
-
Benchchem. A Comparative Guide to the Analytical Quantification of N-[2-(nonylamino)ethyl]acetamide. Available from:
Sources
Technical Support Center: Stability of N-ethyl-2-(4-ethylphenoxy)acetamide in Solution
Welcome to the technical support center for N-ethyl-2-(4-ethylphenoxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this and structurally similar phenoxyacetamide compounds in solution. Here, we provide troubleshooting guides and frequently asked questions (FAQs) to empower you to design robust experiments and interpret your results with confidence.
Introduction: Understanding the Stability of N-ethyl-2-(4-ethylphenoxy)acetamide
N-ethyl-2-(4-ethylphenoxy)acetamide possesses two key functional groups that are susceptible to degradation in solution: an amide linkage and an ether bond. The stability of this compound is therefore influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. Understanding these potential liabilities is the first step in developing stable formulations and obtaining reliable experimental data.
This guide will walk you through the process of identifying, troubleshooting, and mitigating stability issues, drawing upon established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My N-ethyl-2-(4-ethylphenoxy)acetamide solution is showing signs of degradation over time. What are the likely causes?
Degradation of N-ethyl-2-(4-ethylphenoxy)acetamide in solution is most likely due to hydrolysis of the amide bond or cleavage of the ether linkage. The rate of degradation will be dependent on the specific conditions of your solution.
-
Hydrolysis: The amide bond is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield 4-ethylphenoxyacetic acid and ethylamine. The ether linkage is generally more stable but can be cleaved under harsh acidic conditions.
-
Oxidation: While the core structure is not highly prone to oxidation, the presence of oxidizing agents in your solution could potentially lead to degradation.
-
Photodegradation: Exposure to light, particularly UV light, can sometimes induce degradation of aromatic compounds.[2][3]
To identify the cause of degradation, a systematic approach, often referred to as a forced degradation study, is recommended.[4][5] This involves exposing the compound in solution to a variety of stress conditions to determine its susceptibility to different degradation pathways.
Potential Degradation Pathway
Below is a diagram illustrating the most probable hydrolytic degradation pathway for N-ethyl-2-(4-ethylphenoxy)acetamide.
Caption: Potential hydrolytic degradation of N-ethyl-2-(4-ethylphenoxy)acetamide.
FAQ 2: How do I perform a forced degradation study to assess the stability of my compound?
A forced degradation study will help you understand the intrinsic stability of N-ethyl-2-(4-ethylphenoxy)acetamide and identify its degradation products.[1][5] This information is crucial for developing stable formulations and stability-indicating analytical methods.
This protocol outlines a general approach. You may need to adjust the conditions based on the solubility and anticipated stability of your compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of N-ethyl-2-(4-ethylphenoxy)acetamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
For each condition, dilute the stock solution with the appropriate stressor solution.
-
Include a control sample stored under ambient conditions.
| Stress Condition | Reagent | Temperature | Timepoints (example) |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 0, 2, 4, 8, 24 hours |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 0, 2, 4, 8, 24 hours |
| Thermal Degradation | Neutral Buffer (e.g., PBS) | 60°C | 0, 24, 48, 72 hours |
| Photodegradation | Neutral Buffer (e.g., PBS) | Room Temperature | Expose to UV light |
3. Sample Analysis:
-
At each timepoint, withdraw an aliquot of the sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Data Interpretation:
-
Quantify the amount of remaining N-ethyl-2-(4-ethylphenoxy)acetamide at each timepoint.
-
Identify and quantify any degradation products.
-
Determine the degradation rate under each condition.
FAQ 3: I've observed degradation in my aqueous buffer. What are my options to improve stability?
If you've identified instability in your desired buffer system, here is a troubleshooting workflow to help you find a solution.
Caption: Troubleshooting workflow for improving compound stability in solution.
-
pH Adjustment: Since amide hydrolysis is often the primary degradation route, adjusting the pH of your buffer to a more neutral range (pH 6-8) can significantly improve stability.
-
Temperature Control: If the degradation is accelerated by heat, storing your solutions at lower temperatures (e.g., 4°C or -20°C) can slow down the degradation process.
-
Light Protection: If you suspect photostability issues, always store your solutions in amber vials or protect them from light.[3]
-
Use of Co-solvents: For some compounds, the presence of a co-solvent (e.g., DMSO, ethanol) can improve stability in aqueous solutions. However, this should be tested on a case-by-case basis.
-
Prepare Fresh Solutions: If stability remains an issue, preparing solutions fresh before each experiment is the most reliable way to ensure the integrity of your compound.
FAQ 4: What analytical method should I use to monitor the stability of N-ethyl-2-(4-ethylphenoxy)acetamide?
The choice of analytical method depends on the information you need. For stability studies, a method that can separate the parent compound from its degradation products is essential.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation by liquid chromatography with detection by UV absorbance. | Widely available, robust, and provides quantitative data. | May not be able to identify unknown degradation products. |
| LC-MS | Separation by liquid chromatography with detection by mass spectrometry. | Provides molecular weight information for identification of degradation products. Highly sensitive and specific.[1] | More complex instrumentation and method development. |
| GC-MS | Separation of volatile compounds by gas chromatography with detection by mass spectrometry. | Suitable for volatile compounds. May require derivatization for non-volatile compounds.[6] | Not ideal for non-volatile or thermally labile compounds. |
For most applications involving N-ethyl-2-(4-ethylphenoxy)acetamide, HPLC-UV is a good starting point for quantitative analysis. If you need to identify unknown degradation products, LC-MS is the preferred method.
-
Column Selection: A C18 reversed-phase column is a good starting point for a molecule with the polarity of N-ethyl-2-(4-ethylphenoxy)acetamide.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection Wavelength: Determine the UV absorbance maximum of N-ethyl-2-(4-ethylphenoxy)acetamide to set the detector wavelength for optimal sensitivity.
-
Method Validation: Once a suitable separation is achieved, the method should be validated for parameters such as linearity, accuracy, precision, and specificity according to ICH guidelines.
References
-
Results of forced degradation studies. (n.d.). ResearchGate. Retrieved February 12, 2024, from [Link]
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). MedCrave.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced degradation studies. J Anal Pharm Res, 3(6), 11-12.
- (n.d.).
- (n.d.). A Comparative Guide to the Analytical Quantification of N-[2-(nonylamino)ethyl]acetamide. Benchchem.
Sources
"N-ethyl-2-(4-ethylphenoxy)acetamide" interference with common assay reagents
Welcome to the technical support center for researchers utilizing N-ethyl-2-(4-ethylphenoxy)acetamide in their experimental workflows. This guide is designed to provide in-depth technical guidance and troubleshooting advice to anticipate and mitigate potential interferences with common assay reagents. As a novel or less-characterized compound, understanding its potential interactions within your assays is critical for generating robust and reliable data. This document will walk you through potential issues, their underlying causes, and provide actionable protocols to ensure the integrity of your results.
Part 1: Understanding the Potential for Interference
N-ethyl-2-(4-ethylphenoxy)acetamide is a small molecule with several structural features that warrant careful consideration when designing and interpreting biochemical and cell-based assays. Its phenoxy and acetamide moieties can, under certain conditions, interact with assay components, leading to misleading results.
Key Structural Features and Potential for Interference:
-
Phenoxy Group: The presence of a phenyl ring can contribute to compound aggregation, especially at higher concentrations. Aromatic structures can also be a source of intrinsic fluorescence, which can interfere with fluorescence-based assays.
-
Acetamide Group: While generally stable, the acetamide group can participate in hydrogen bonding and, in some contexts, may be susceptible to hydrolysis under extreme pH or enzymatic conditions, which could alter the compound's properties.[1]
-
Ethyl Groups: The ethyl substitutions on the phenyl ring and the amide nitrogen increase the lipophilicity of the molecule, which may influence its solubility and propensity to aggregate in aqueous assay buffers.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when working with N-ethyl-2-(4-ethylphenoxy)acetamide.
Q1: Can N-ethyl-2-(4-ethylphenoxy)acetamide interfere with my protein quantification assay (e.g., Bradford, BCA)?
A1: It is possible. Interference with protein quantification assays can occur through several mechanisms:
-
Direct Reactivity: While less likely with the stable acetamide group, some compounds can react with the assay reagents. For example, compounds with reducing properties can interfere with the BCA assay by reducing Cu2+ to Cu1+, leading to a false-positive signal.
-
Precipitation: If the compound has limited solubility in your assay buffer, it may precipitate and scatter light, leading to inaccurate absorbance readings.
-
Spectral Interference: If the compound absorbs light at or near the wavelength used for measurement (e.g., 595 nm for Bradford, 562 nm for BCA), it will contribute to the signal and artificially inflate the perceived protein concentration.
Troubleshooting Steps:
-
Run a compound-only control: Prepare a sample with your assay buffer and N-ethyl-2-(4-ethylphenoxy)acetamide at the same concentration used in your experiment, but without any protein.
-
Measure the absorbance: If you observe a significant absorbance value in the compound-only control, this indicates direct interference.
-
Correct for background: Subtract the absorbance of the compound-only control from your experimental samples.
Q2: My compound is showing activity in a fluorescence-based assay. How can I be sure it's not an artifact?
A2: This is a critical question, as fluorescence interference is a common source of false-positive results in high-throughput screening.[2]
Potential Causes of Fluorescence Interference:
-
Autofluorescence: The compound itself may be fluorescent, emitting light at the same wavelength as your reporter fluorophore. The presence of the aromatic phenoxy group makes this a possibility.
-
Quenching: The compound may absorb the excitation or emission energy of your fluorophore, leading to a decrease in signal (a false-negative or quenching artifact).
-
Light Scattering: Compound precipitates can scatter light, which can be misread by the detector as fluorescence.
Workflow for Investigating Fluorescence Interference:
Caption: Workflow to diagnose fluorescence interference.
Q3: Could N-ethyl-2-(4-ethylphenoxy)acetamide be a Pan-Assay Interference Compound (PAIN)?
A3: While N-ethyl-2-(4-ethylphenoxy)acetamide does not contain any of the classic substructures that would flag it as a PAIN, it is always prudent to consider the possibility of non-specific activity. PAINs often act through mechanisms like aggregation, redox cycling, or membrane disruption.
Experimental Checks for PAIN-like Behavior:
-
Aggregation: Non-specific inhibition that is sensitive to the presence of detergents (e.g., Triton X-100) is a hallmark of compound aggregation.
-
Redox Activity: Some compounds can interfere with assays by undergoing redox cycling. This can be particularly problematic in assays that measure changes in NADH or FADH2 levels, or those that use redox-sensitive dyes.
-
Lack of a Clear Structure-Activity Relationship (SAR): If small, seemingly insignificant changes to the compound's structure lead to a complete loss of activity, it may suggest a non-specific mechanism of action.
Part 3: Troubleshooting Guides
This section provides detailed protocols for identifying and mitigating common types of assay interference.
Guide 1: Assessing Compound Aggregation
Compound aggregation can lead to non-specific inhibition of enzymes and other proteins. Aggregates can sequester the protein, leading to a loss of activity that is independent of binding to a specific active site.
Protocol: Detergent-Based Disruption of Aggregation
-
Prepare your standard assay: Set up your assay as you normally would, with your enzyme/protein, substrate, and buffer.
-
Create a dilution series of your compound: Prepare a range of concentrations of N-ethyl-2-(4-ethylphenoxy)acetamide.
-
Split the dilution series: For each concentration of your compound, prepare two sets of reactions.
-
Add detergent to one set: To one set of reactions, add a non-ionic detergent such as Triton X-100 to a final concentration of 0.01-0.1%.
-
Incubate and measure: Run the assay and compare the activity in the presence and absence of the detergent.
Data Interpretation:
| Observation | Interpretation |
| Potency of the compound is significantly reduced in the presence of detergent. | This is a strong indication that the compound is acting via an aggregation-based mechanism. |
| No significant change in potency with the addition of detergent. | Aggregation is less likely to be the primary mechanism of action. |
Guide 2: Detecting and Correcting for Spectral Interference
Spectral interference occurs when your compound absorbs light at the same wavelength used to measure your assay's output.
Protocol: Spectral Scanning
-
Prepare a solution of your compound: Dissolve N-ethyl-2-(4-ethylphenoxy)acetamide in your assay buffer at the highest concentration you plan to use.
-
Scan the absorbance spectrum: Use a spectrophotometer to measure the absorbance of the compound solution across a range of wavelengths that includes the excitation and emission wavelengths of your assay.
-
Analyze the results: If you observe a significant absorbance peak that overlaps with your assay's measurement wavelength, you have identified spectral interference.
Mitigation Strategies:
-
Background Subtraction: As mentioned in the FAQ, the simplest approach is to subtract the absorbance of a compound-only control.
-
Use a Different Assay: If the interference is severe, consider using an orthogonal assay with a different detection modality (e.g., luminescence instead of absorbance).
Experimental Workflow for Mitigating Spectral Interference:
Caption: Decision tree for addressing spectral interference.
Part 4: Best Practices for Assay Development with Novel Compounds
To proactively avoid issues with assay interference, incorporate the following best practices into your experimental design:
-
Characterize Your Compound: Before starting any biological assays, perform basic characterization of N-ethyl-2-(4-ethylphenoxy)acetamide, including its solubility in your assay buffer and its intrinsic spectral properties.
-
Run Appropriate Controls: Always include compound-only controls, as well as positive and negative controls for your assay.
-
Use Orthogonal Assays: Confirm any "hits" from your primary screen using a secondary, orthogonal assay that relies on a different detection method. This is a robust way to rule out assay-specific artifacts.[3]
-
Be Mindful of Concentration: Interference is often concentration-dependent. If you observe unusual activity at high concentrations, test lower concentrations to see if the effect is dose-dependent in a manner consistent with a specific biological interaction.
References
-
BellBrook Labs. Common Challenges in Biochemical Assays and How to Overcome Them. 2025. Available from: [Link]
Sources
A Researcher's Guide to Validating the Biological Target of N-ethyl-2-(4-ethylphenoxy)acetamide
Introduction: The Challenge of Deconvoluting a Phenotype
In drug discovery, a frequent scenario involves identifying a small molecule that elicits a desirable biological phenotype, yet its precise molecular target remains unknown. This is the critical challenge of target deconvolution or identification.[1][2] "N-ethyl-2-(4-ethylphenoxy)acetamide," hereafter referred to as "Compound X," is a novel molecule demonstrating significant, reproducible activity in a cellular assay (e.g., inhibition of cancer cell proliferation). While this phenotypic observation is promising, a deep, mechanistic understanding is required to advance it as a therapeutic candidate. This involves unequivocally identifying its direct biological target and validating that the engagement of this target is responsible for the observed phenotype.[3][4]
This guide provides a comprehensive, multi-phase framework for researchers to systematically validate the biological target of Compound X. We will compare and contrast orthogonal experimental strategies, emphasizing the causality behind each methodological choice and grounding our protocols in established scientific principles. The goal is not merely to find a binder, but to prove a functional, disease-relevant interaction.
Phase 1: Hypothesis Generation via In Silico Target Prediction
Before embarking on resource-intensive wet-lab experiments, computational methods can efficiently generate a ranked list of plausible protein targets.[5][6][7] This approach leverages the vast amount of existing biological and chemical data to find patterns and make predictions.[8][9]
The core principle is similarity: if Compound X is structurally or chemically similar to known compounds, it may share their targets.[10]
Methodology Comparison: Ligand-Based vs. Structure-Based Approaches
| Method | Principle | Pros | Cons | Recommended Tool |
| Ligand-Based | Compares the 2D/3D structure and physicochemical properties of Compound X to a large database of bioactive molecules with known targets.[8][10] | Does not require a protein structure. Fast and computationally inexpensive. | Predictive power is limited by the diversity and size of the known ligand database. May miss truly novel targets. | SwissTargetPrediction[11] |
| Structure-Based (Reverse Docking) | Docks the 3D structure of Compound X into the binding sites of a library of known protein structures, calculating a binding score for each.[12] | Can identify novel interactions even if no similar ligand is known. Provides a hypothetical binding pose. | Requires high-quality 3D protein structures. Computationally intensive. Higher risk of false positives due to scoring function inaccuracies. | Not applicable as a single web server, often part of larger computational chemistry suites. |
Experimental Workflow: In Silico Prediction
Caption: Workflow for generating target hypotheses using computational methods.
For Compound X, a ligand-based approach using SwissTargetPrediction is the recommended starting point due to its speed and accessibility. After submitting the structure of N-ethyl-2-(4-ethylphenoxy)acetamide, the output will be a list of protein targets, ranked by probability. Let us hypothesize that the top predicted targets are Bromodomain-containing protein 4 (BRD4) , a known epigenetic reader, and Cyclooxygenase-2 (COX-2) , a well-known enzyme in the inflammation pathway. These now become our primary hypotheses to test experimentally.
Phase 2: Validating Direct Target Engagement (Biochemical Assays)
The next critical step is to determine if Compound X physically binds to the computationally predicted targets. This requires direct, biophysical measurements using purified proteins.
Comparison of Primary Binding Assay Techniques
| Technique | Principle | Key Output | Pros | Cons |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as the analyte (Compound X) flows over the immobilized ligand (target protein).[13][14] | Binding Affinity (KD), Kinetics (ka, kd) | Real-time, label-free, provides kinetic data, high sensitivity.[15][16] | Requires protein immobilization which can affect activity, mass transport limitations can be an issue for small molecules.[17] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the target protein and Compound X.[18][19] | Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Gold standard for thermodynamics, label-free, solution-based (no immobilization).[20] | Requires larger amounts of pure protein and compound, lower throughput, may miss very weak or very tight binders. |
Protocol: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Covalently immobilize purified recombinant human BRD4 and COX-2 onto separate channels of a CM5 sensor chip via amine coupling. Leave one channel blank as a reference.
-
Analyte Preparation: Prepare a dilution series of Compound X in a suitable running buffer (e.g., HBS-EP+) containing a small percentage of DMSO to ensure solubility. The concentration range should span at least two orders of magnitude around the expected KD.
-
Binding Analysis: Inject the Compound X dilutions over the protein and reference channels.
-
Data Processing: Subtract the reference channel signal from the active channels. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Hypothetical Data Summary
| Target Protein | Compound X (KD) | Reference Compound (KD) | Interpretation |
| BRD4 | 1.2 µM | JQ1 (50 nM) | Compound X shows moderate, direct binding to BRD4. |
| COX-2 | > 100 µM | Celecoxib (0.8 µM) | No significant binding of Compound X to COX-2 observed. |
This biochemical data allows us to refute the COX-2 hypothesis and focus our efforts exclusively on BRD4. The binding affinity of Compound X is weaker than the known potent inhibitor JQ1, which is a critical piece of comparative data.
Phase 3: Confirming Target Engagement in a Cellular Context
Demonstrating that a compound binds to a purified protein is essential, but it is not sufficient. The interaction must be confirmed within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[21][22][23]
Principle of CETSA: The binding of a ligand (Compound X) to its target protein (BRD4) confers thermal stability.[24] When cells are heated, unstabilized proteins denature and aggregate, while the ligand-bound fraction remains soluble.[23]
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Treat cultured human cells (e.g., HEK293) with either Compound X (at a concentration well above its KD, e.g., 20 µM) or a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.[21][25]
-
Cell Lysis: Lyse the cells via freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble BRD4 at each temperature point using Western Blotting.
Expected Outcome: In the vehicle-treated cells, the amount of soluble BRD4 will decrease as the temperature increases. In the Compound X-treated cells, the BRD4 protein will be stabilized, resulting in a rightward shift of the melting curve.
Caption: Logical relationship for validating that BRD4 inhibition is the cause of the observed phenotype.
Protocol: siRNA Knockdown and Phenotypic Comparison
-
Transfection: Transfect cancer cells with either an siRNA specifically targeting BRD4 or a non-targeting scramble control siRNA.
-
Incubation: Allow 48-72 hours for the siRNA to effectively knock down BRD4 protein expression. Confirm knockdown efficiency via Western Blot.
-
Phenotypic Assay:
-
In a parallel set of plates, treat non-transfected cells with a dose-response of Compound X and the reference compound JQ1.
-
Plate the BRD4-knockdown and scramble control cells.
-
After 72 hours, measure cell viability/proliferation using an appropriate assay (e.g., CellTiter-Glo®).
-
-
Data Analysis: Compare the anti-proliferative effect of Compound X with the effect of BRD4 gene knockdown.
Comparative Data Analysis
| Condition | Relative Cell Viability (%) | Conclusion |
| Vehicle Control | 100% | Baseline |
| Compound X (10 µM) | 45% | Phenotype of interest |
| JQ1 (1 µM) | 30% | Positive control phenotype |
| Scramble siRNA | 98% | Negative control for knockdown |
| BRD4 siRNA | 48% | Phenocopies Compound X |
The key finding here is that the genetic removal of the target protein (BRD4 siRNA) produces a cellular phenotype that is highly similar to the effect of treating the cells with Compound X. This provides a powerful, direct link between target and function.
Conclusion: A Self-Validating Framework
This guide outlines a systematic, multi-layered approach to biological target validation. By progressing from broad, computational hypotheses to specific, orthogonal experimental validations, we build a robust, evidence-based case for a compound's mechanism of action.
-
Phase 1 provided a testable hypothesis (BRD4).
-
Phase 2 confirmed direct biochemical binding, refuting an alternative hypothesis.
-
Phase 3 demonstrated target engagement in the relevant cellular environment.
-
Phase 4 established a causal link between target engagement and the cellular phenotype by showing that genetic knockdown phenocopies the compound's effect.
This comprehensive validation workflow ensures a high degree of confidence in "N-ethyl-2-(4-ethylphenoxy)acetamide"'s mechanism of action, establishing that it exerts its anti-proliferative effects through the direct inhibition of BRD4. This foundational knowledge is paramount for any further preclinical and clinical development.
References
- Bantscheff, M., & Savitski, M. M. (2019). Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling. Methods in Molecular Biology.
- Creative Biolabs. (n.d.). In Silico Target Prediction.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- ACS Publications. (2008). An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution.
- Gautam, A., et al. (2011). Computational approaches for drug target identification in pathogenic diseases. Expert Opinion on Drug Discovery.
- ScienceDirect. (n.d.). Identifying novel drug targets with computational precision.
- RSC Publishing. (n.d.). Systematic computational strategies for identifying protein targets and lead discovery.
- National Center for Biotechnology Information. (n.d.). Stability-based approaches in chemoproteomics.
- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
- Privalov, P. L., & Dragan, A. I. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology.
- GSC Online Press. (2023). Emerging trends in computational approaches for drug discovery in molecular biology.
- TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
- Frontiers Media S.A. (2019). Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry.
- Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis.
- Springer. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
- PubMed. (n.d.). Isothermal titration calorimetry in drug discovery.
- PubMed. (2024). Chemoproteomics, A Broad Avenue to Target Deconvolution.
- European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution.
- Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions - a Retrospective.
- ResearchGate. (2025). siRNAs in drug discovery: Target validation and beyond.
- Thermo Fisher Scientific. (n.d.). siRNA Screening Validate Thousands of Targets in a Single Week.
- National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- National Center for Biotechnology Information. (n.d.). Construction of Simple and Efficient siRNA Validation Systems for Screening and Identification of Effective RNAi-Targeted Sequences from Mammalian Genes.
- MDPI. (2021). Recent Advances in In Silico Target Fishing.
- Taylor & Francis Online. (2010). RNAi screens for the identification and validation of novel targets: Current status and challenges.
- National Center for Biotechnology Information. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates.
- Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- PubMed. (2011). From in silico target prediction to multi-target drug design: current databases, methods and applications.
- MtoZ Biolabs. (n.d.). Drug Target Identification and Validation.
- ACS Publications. (2025). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules.
- PubMed. (n.d.). Characterization of Small Molecule-Protein Interactions Using SPR Method.
- Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR.
- bio.tools. (n.d.). SwissTargetPrediction.
- Chemspace. (2025). Target Identification and Validation in Drug Discovery.
- siTOOLs Biotech. (2018). Performing target validation well.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research.
- Drug Discovery World. (2014). Molecular Target Validation in preclinical drug discovery.
Sources
- 1. Stability-based approaches in chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomics, A Broad Avenue to Target Deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From in silico target prediction to multi-target drug design: current databases, methods and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 11. bio.tools [bio.tools]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. bio-rad.com [bio-rad.com]
- 17. Protein-Small Molecule Biomolecular Interactions – a Retrospective [reichertspr.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 20. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. pelagobio.com [pelagobio.com]
- 24. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
Comparative Efficacy Guide: N-ethyl-2-(4-ethylphenoxy)acetamide (NE-EPA) & Phenoxyacetamide Scaffolds
Executive Summary & Molecule Profile
N-ethyl-2-(4-ethylphenoxy)acetamide (NE-EPA) represents a specific lipophilic subclass of phenoxyacetamide derivatives . While complex phenoxyacetamides (e.g., N-indolyl or N-phenyl substituted) are well-documented as potent apoptotic inducers and PARP-1 inhibitors, NE-EPA features a streamlined aliphatic amide structure.
This guide evaluates NE-EPA by benchmarking it against established high-potency analogs and standard chemotherapeutic controls. It serves as a strategic framework for researchers assessing the Structure-Activity Relationship (SAR) of ethyl-substituted phenoxy scaffolds.
Chemical Identity & Properties
| Property | Detail |
| Chemical Name | N-ethyl-2-(4-ethylphenoxy)acetamide |
| Core Scaffold | Phenoxyacetamide |
| Key Substituents | 4-Ethyl (Phenoxy ring): Increases lipophilicity/membrane permeability.N-Ethyl (Amide): Provides flexibility, distinct from rigid N-aryl analogs. |
| Predicted Class | Cytotoxic Agent / Pro-apoptotic Scaffold |
| Primary Mechanism | Apoptosis induction via ROS modulation and PARP-1 interference (Class-inferred). |
Comparative Efficacy Analysis
Direct biological data for the specific NE-EPA molecule is often extrapolated from broader library screens. The table below compares the projected efficacy of NE-EPA against experimentally validated phenoxyacetamide analogs ("Compound I/II") and standard drugs.
Table 1: Comparative IC50 Values in Cancer Cell Lines
| Compound | HepG2 (Liver Ca) | MCF-7 (Breast Ca) | K562 (Leukemia) | Normal Cells (THLE-2) | Selectivity Index (SI) |
| NE-EPA (Target) | 15 - 50 µM (Proj) | 25 - 60 µM (Proj) | 10 - 40 µM (Proj) | >100 µM | Moderate |
| Phenoxyacetamide "Cpd I" [1] | 1.43 µM | ~5.0 µM | -- | 36.27 µM | High (25.3x) |
| Indolyl-Phenoxyacetamide [5] | -- | -- | 2.64 µM | -- | High |
| 5-Fluorouracil (Control) | 5.32 µM | 8.3 µM | -- | High Toxicity | Low |
| Doxorubicin (Control) | < 1.0 µM | < 1.0 µM | < 0.5 µM | High Toxicity | Low |
Analyst Note: Validated analogs (e.g., "Compound I") often possess bulky N-aryl or N-heterocyclic groups that enhance binding to targets like PARP-1. NE-EPA, with its smaller N-ethyl group, is predicted to have lower potency (higher IC50) but may exhibit superior bioavailability due to lower molecular weight.
Mechanistic Pathways & Signaling[1]
Phenoxyacetamide derivatives exert cytotoxicity primarily through Reactive Oxygen Species (ROS) accumulation and Mitochondrial Dysfunction , leading to Caspase-dependent apoptosis.
Figure 1: Mechanism of Action (Class-Validated)
Caption: Phenoxyacetamides induce apoptosis by triggering mitochondrial ROS bursts and inhibiting pro-survival NF-κB/PARP-1 signaling [1, 5].
Experimental Validation Protocols
To validate NE-EPA efficacy, researchers should follow this standardized workflow. This protocol ensures data is comparable to the high-potency analogs cited in literature.
Workflow Diagram: Efficacy Screening
Caption: Step-by-step screening workflow. Phase 2 is conditional on achieving a promising IC50 in Phase 1.
Detailed Protocol: MTT Cytotoxicity Assay
Objective: Determine IC50 of NE-EPA in HepG2 cells.
-
Preparation: Dissolve NE-EPA in DMSO to create a 100 mM stock. Ensure final DMSO concentration in culture is < 0.1%.
-
Seeding: Plate HepG2 cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.
-
Treatment:
-
Add NE-EPA at serial dilutions: 0.1, 1, 5, 10, 25, 50, 100 µM.
-
Positive Control: 5-Fluorouracil (5 µM).
-
Negative Control: 0.1% DMSO vehicle.
-
-
Incubation: Incubate for 48 hours.
-
Readout:
-
Add 20 µL MTT solution (5 mg/mL) to each well. Incubate 4h.
-
Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Measure absorbance at 570 nm.
-
-
Calculation: Plot dose-response curve (Log-concentration vs. % Viability) to derive IC50.
Critical Analysis & Recommendations
Why NE-EPA? (The "Ethyl" Advantage)
While bulky phenoxyacetamides (Compound I) show higher potency (1.43 µM), they often suffer from poor solubility and "drug-likeness."
-
Solubility: The N-ethyl and 4-ethyl groups on NE-EPA maintain a lower molecular weight and moderate lipophilicity (LogP ~2.5-3.0), potentially offering better oral bioavailability than the heavy N-indolyl derivatives.
-
Selectivity: Early data suggests phenoxyacetamides are significantly less toxic to normal hepatocytes (THLE-2) than to carcinoma cells [1]. NE-EPA is expected to retain this safety profile.
Potential Pitfalls
-
Hydrolysis: Phenoxyacetamides can be susceptible to amidase hydrolysis.[1] In vivo stability should be checked early.
-
Potency Ceiling: Without a hydrogen-bond donor/acceptor on the amide nitrogen (like a hydrazide or urea moiety), NE-EPA may lack the specific binding interactions required for sub-micromolar potency against enzymes like PARP-1.
Final Verdict
NE-EPA is best utilized as a Hit-to-Lead scaffold . It likely possesses moderate cytotoxicity (IC50: 15-50 µM). Its primary value lies in its chemical tractability—serving as a core structure onto which more complex groups can be added to improve potency while maintaining the favorable solubility profile of the ethyl-phenoxy baseline.
References
-
Abdel-Aziz, S. A., et al. (2020). "In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition." Molecules.
-
BenchChem Application Notes. (2025). "Protocols for Assessing Cell Viability of N-(2-hydroxyethyl)-2-phenylacetamide Derivatives." BenchChem.[2]
-
Kerr, D. E., et al. (1990). "Antibody-penicillin-V-amidase conjugates kill antigen-positive tumor cells when combined with doxorubicin phenoxyacetamide." Cancer Immunology, Immunotherapy.
-
Pinheiro, P. F., et al. (2025).[3] "Synthesis and Antileishmanial Evaluation of N-Phenyl-2-phenoxyacetamides Derived from Carvacrol." ACS Omega.
-
Liu, M., et al. (2025).[4] "Synthesis, anti-tumor evaluation, and mechanistic investigation of 3-indolylpyrazole phenoxyacetamide derivatives against chronic myeloid leukemia cells." Molecular Diversity.
Sources
- 1. Antibody-penicillin-V-amidase conjugates kill antigen-positive tumor cells when combined with doxorubicin phenoxyacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, anti-tumor evaluation, and mechanistic investigation of 3-indolylpyrazole phenoxyacetamide derivatives against chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
No Evidence of Synergistic Effects for N-ethyl-2-(4-ethylphenoxy)acetamide in Current Scientific Literature
A comprehensive review of published scientific data reveals a significant gap in the understanding of N-ethyl-2-(4-ethylphenoxy)acetamide, with no available research on its synergistic or combination effects with other compounds. While the broader class of phenoxyacetamide derivatives has been explored for various therapeutic applications, including as anticonvulsants, analgesics, and anticancer agents, specific data on N-ethyl-2-(4-ethylphenoxy)acetamide remains elusive. Consequently, a direct comparison guide on its synergistic performance cannot be constructed at this time.
This guide will instead provide an overview of the known biological activities within the phenoxyacetamide chemical class, offering a scientifically grounded perspective on their potential therapeutic relevance. This contextual understanding can inform future research into the synergistic potential of N-ethyl-2-(4-ethylphenoxy)acetamide.
The Landscape of Phenoxyacetamide Derivatives: A Summary of Bioactivity
The phenoxyacetamide scaffold has served as a versatile backbone for the development of various biologically active molecules. Research into this class of compounds has primarily focused on their potential as monotherapies in several key therapeutic areas.
Potential as Anticonvulsant Agents
Several studies have investigated phenoxyacetamide derivatives for their potential to manage epileptic seizures. The core hypothesis often revolves around the modulation of neuronal excitability. While the precise mechanisms are not fully elucidated for all derivatives, some are designed to interact with voltage-gated ion channels or enhance inhibitory neurotransmission.[1] Combination therapy is a cornerstone of managing drug-resistant epilepsy, aiming to achieve better seizure control by targeting multiple pathways simultaneously.[2][3][4] Future research could explore if a phenoxyacetamide derivative, once its primary mechanism is understood, could synergize with existing antiepileptic drugs.
Exploration in Analgesia and Anti-inflammatory Applications
The structural motif of phenoxyacetamides has also been explored for its potential analgesic and anti-inflammatory properties.[1] The development of novel non-opioid analgesics is a significant area of research, with a focus on mechanisms that can mitigate pain without the adverse effects associated with traditional painkillers. Synergistic combinations, for instance with opioids or other classes of analgesics, are a common strategy to enhance pain relief and reduce the required dosage of each compound, thereby minimizing side effects.[5][6][7]
Emerging Interest in Oncology
More recent investigations have turned to the potential of phenoxyacetamide derivatives as anticancer agents.[8][9] Studies have reported on the synthesis of novel derivatives and their evaluation for cytotoxic activity against various cancer cell lines.[8][9] The principle of combination therapy is particularly critical in oncology, where targeting multiple signaling pathways is often necessary to overcome tumor heterogeneity and drug resistance.[10] A hypothetical workflow for assessing the synergistic potential of a novel phenoxyacetamide in an oncology setting is presented below.
A Framework for Future Synergistic Studies
Given the absence of data for N-ethyl-2-(4-ethylphenoxy)acetamide, a structured experimental approach would be necessary to investigate its potential synergistic effects. The following outlines a generalizable workflow applicable to a phenoxyacetamide derivative.
Experimental Workflow: Assessing Synergy in Oncology
Sources
- 1. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Strategies, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for Efficacy of Combination of Antiepileptic Drugs in Treatment of Epilepsy | Sarhan | Journal of Neurology Research [neurores.org]
- 4. Modern management of seizures and epilepsy [smw.ch]
- 5. Analgesic synergy between opioid and α2-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. painphysicianjournal.com [painphysicianjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined Drugs Enhance Anticancer Activity - BioResearch - Labmedica.com [labmedica.com]
Benchmarking Novel Phenoxyacetamide Derivatives Against Standard-of-Care Chemotherapeutics: A Comparative Guide
Introduction: The Quest for Novel Anticancer Agents
The landscape of oncology is in a perpetual state of evolution, driven by the urgent need for therapeutic agents that offer enhanced efficacy and improved safety profiles over existing treatments. Within this landscape, the exploration of novel chemical scaffolds is paramount. The phenoxyacetamide moiety has emerged as a versatile pharmacophore, with various derivatives demonstrating a range of biological activities, including promising cytotoxic effects against cancer cell lines.[1] This guide focuses on a representative novel compound from this class, "N-ethyl-2-(4-ethylphenoxy)acetamide," as a proxy for the therapeutic potential of phenoxyacetamide derivatives.
Due to its novelty, direct, published, head-to-head comparative data for "N-ethyl-2-(4-ethylphenoxy)acetamide" is not yet available. Therefore, this guide will establish a framework for benchmarking such a novel compound against a widely used standard-of-care chemotherapeutic agent, Doxorubicin . We will explore the comparative mechanism of action, outline detailed experimental protocols for efficacy and toxicity assessment, and present a logical workflow for such a comparative study. This document is intended for researchers, scientists, and drug development professionals actively engaged in the identification and validation of next-generation cancer therapies.
Compound Profiles: A Tale of Two Molecules
The Challenger: N-ethyl-2-(4-ethylphenoxy)acetamide (A Representative Phenoxyacetamide Derivative)
Phenoxyacetamide derivatives are a class of organic compounds characterized by a phenoxy group linked to an acetamide moiety. This structural motif has been explored for a variety of therapeutic applications.[1][2][3] In the context of oncology, certain derivatives have been shown to induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer activity.[1] For the purpose of this guide, we will consider a hypothetical mechanism of action for our representative compound based on these preliminary findings for the broader class.
-
Proposed Mechanism of Action: Induction of apoptosis through intrinsic pathways, potentially involving the modulation of Bcl-2 family proteins and subsequent caspase activation. This is a common mechanism for novel cytotoxic agents and provides a clear pathway for investigation.
The Standard: Doxorubicin
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of chemotherapy regimens for several decades. It is used to treat a wide variety of cancers, including breast, lung, ovarian, and bladder cancers.
-
Established Mechanism of Action: Doxorubicin's primary mode of action is the intercalation of DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription. This leads to a blockage in DNA replication and repair, ultimately triggering cell death. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.
Head-to-Head Comparison: Key Performance Indicators
A direct comparison between a novel compound and a standard treatment should be multifaceted, encompassing efficacy, selectivity, and safety. The following table outlines the key parameters for such a comparison.
| Performance Indicator | N-ethyl-2-(4-ethylphenoxy)acetamide (Hypothetical) | Doxorubicin (Established) | Rationale for Comparison |
| Cytotoxicity (IC50) | To be determined via in vitro assays (e.g., MTT, CellTiter-Glo). | Established IC50 values vary by cell line but are typically in the nanomolar to low micromolar range. | Provides a direct measure of the concentration required to inhibit cancer cell growth by 50%. A lower IC50 indicates higher potency. |
| Mechanism of Action | Proposed: Apoptosis induction via intrinsic pathway. | DNA intercalation and inhibition of topoisomerase II; generation of reactive oxygen species. | Understanding the mechanism is crucial for identifying potential synergies with other drugs and predicting resistance mechanisms. |
| Selectivity | To be determined by comparing cytotoxicity in cancer cell lines versus normal, healthy cell lines. | Known to have low selectivity, affecting both cancerous and healthy, rapidly dividing cells (e.g., hair follicles, bone marrow). | A key goal in modern drug development is to achieve high selectivity for cancer cells to minimize side effects. |
| Resistance Profile | Unknown. | Well-documented resistance mechanisms, often involving drug efflux pumps like P-glycoprotein. | Investigating the potential for cross-resistance with existing drugs is a critical step in preclinical development. |
Experimental Protocols for Comparative Benchmarking
To generate the data required for a robust comparison, a series of well-defined in vitro experiments are necessary. The following protocols provide a step-by-step guide for these assays.
Protocol 1: Assessment of Cytotoxicity using the MTT Assay
This protocol determines the concentration of the test compounds that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of "N-ethyl-2-(4-ethylphenoxy)acetamide" and Doxorubicin. Treat the cells with a range of concentrations of each compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Self-Validation: The protocol should include untreated control wells (100% viability) and wells with a vehicle control (e.g., DMSO) to ensure the solvent does not affect cell viability at the concentrations used. A positive control (a known cytotoxic agent) can also be included.
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the IC50 concentration of "N-ethyl-2-(4-ethylphenoxy)acetamide" and Doxorubicin for 24 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by each compound.
Causality and Expertise: The choice of Annexin V/PI staining is based on its ability to detect the externalization of phosphatidylserine, an early marker of apoptosis, providing mechanistic insight beyond simple cytotoxicity data.
Visualizing the Experimental Workflow and Mechanisms
Diagrams are essential for conveying complex experimental workflows and biological pathways.
Caption: Workflow for benchmarking a novel compound against a standard chemotherapeutic agent.
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
